molecular formula C11H10N2O B112401 5-Acetamidoisoquinoline CAS No. 27461-33-2

5-Acetamidoisoquinoline

Cat. No.: B112401
CAS No.: 27461-33-2
M. Wt: 186.21 g/mol
InChI Key: FZICVXWYDXOFAW-UHFFFAOYSA-N
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Description

5-Acetamidoisoquinoline is a chemically functionalized isoquinoline derivative of significant interest in organic synthesis and medicinal chemistry research. The isoquinoline scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active alkaloids and its ability to interact with diverse biological targets . The acetamido substituent at the 5-position provides a handle for further chemical modification, making this compound a valuable intermediate for constructing more complex molecules, such as fused isoquinolines or for use in metal-catalyzed cascade reactions . In research settings, isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects . Specifically, tetrahydroisoquinoline-based compounds have been identified as potent inhibitors of critical enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), highlighting the scaffold's relevance in developing novel anticancer agents . Other derivatives have shown promising antibacterial activity against Gram-positive pathogens . The structural motif is also being explored in material science for developing fluorescent sensors and advanced organic materials due to its interesting photophysical properties . This product is provided for research and development purposes strictly in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-isoquinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICVXWYDXOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395879
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27461-33-2
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Biological Role of 5-Acetamidoisoquinoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This technical guide addresses the current scientific understanding of 5-Acetamidoisoquinoline. Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data detailing the biological mechanism of action for this compound.

A Note on the Related Compound: 5-Aminoisoquinoline (5-AIQ)

In contrast to the lack of information on this compound, a closely related compound, 5-Aminoisoquinoline (5-AIQ) , is a well-characterized and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy in cancer therapy.

The mechanism of action for PARP inhibitors like 5-AIQ is centered on the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1 or BRCA2), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death.

Given the structural similarity between this compound and 5-Aminoisoquinoline (the latter being the deacetylated form of the former), it is plausible that this compound might be investigated as a potential PARP inhibitor or that it could be a metabolic precursor or derivative of 5-AIQ. However, without direct experimental evidence, this remains speculative.

Future Directions

The absence of data on this compound highlights a potential area for future research. Investigating the biological activity of this compound, particularly its potential as a PARP inhibitor, could be a valuable endeavor. Such studies would involve:

  • Synthesis and Characterization: Chemical synthesis and purification of this compound.

  • In Vitro Enzyme Assays: Testing the inhibitory activity of the compound against a panel of PARP enzymes to determine IC50 values.

  • Cell-Based Assays: Evaluating the cytotoxic effects of the compound on various cancer cell lines, including those with and without DNA repair deficiencies.

  • Mechanism of Action Studies: Further experiments to elucidate the specific molecular interactions and signaling pathways affected by the compound.

References

5-Acetamidoisoquinoline and its Analogs as PARP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the PARP1 inhibitory activity of 5-acetamidoisoquinoline and its structurally related analogs. Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The isoquinoline scaffold has been identified as a privileged structure in the development of potent PARP inhibitors. This document details the quantitative inhibitory data, experimental methodologies for activity assessment, and relevant biological pathways.

Quantitative Inhibition Data

Compound/AnalogPARP1 IC50 (nM)Cellular PotencyNotes
5-Aminoisoquinoline (5-AIQ) Data not specifiedActive PARP-1 inhibitorA foundational molecule for further derivatization.
5-Benzamidoisoquinolin-1(2H)-one ~13,900-More selective for PARP-2.
5-Bromoisoquinolin-1(2H)-one Potent inhibitor-Demonstrates that substitution at the 5-position is favorable for PARP inhibition.
5-Iodoisoquinolin-1(2H)-one Potent inhibitor-Further highlights the importance of the 5-position for activity.

Note: The table is populated with data from structurally related compounds to provide context due to the limited public availability of specific data for this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PARP1 inhibitors. Below are representative protocols for a biochemical and a cellular assay.

PARP1 Enzymatic Assay (Histone-Based ELISA)

This assay quantifies the PARP1 enzymatic activity by measuring the poly(ADP-ribosyl)ation (PARylation) of histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (this compound analog)

  • Anti-PAR antibody (e.g., mouse monoclonal)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well.

  • Initiation of Reaction: Add NAD+ to each well to start the PARylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with the wash buffer to remove unreacted reagents.

  • Primary Antibody Incubation: Add the anti-PAR primary antibody to each well and incubate at room temperature for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP1 activity within cells by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • Glass coverslips

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • Test compound (this compound analog)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-PAR primary antibody (e.g., rabbit polyclonal)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Fixation: Wash the cells with PBS and fix them with the fixation buffer.

  • Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating the cells with the blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody overnight at 4°C.

  • Washing: Wash the cells multiple times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody in the dark at room temperature.

  • Washing: Repeat the washing step.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of PAR in the nucleus. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates PARP inhibition.

Visualizations: Pathways and Workflows

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1, Ligase III) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair facilitates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_active inhibits

Caption: PARP1 activation at DNA SSBs and its inhibition.

Experimental Workflow for PARP1 Inhibition Assessment

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Immobilize Histone on Plate A2 Add PARP1, DNA, & Inhibitor A1->A2 A3 Initiate with NAD+ A2->A3 A4 Detect PARylation (ELISA) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Cells on Coverslips B2 Treat with Inhibitor B1->B2 B3 Induce DNA Damage B2->B3 B4 Immunostain for PAR B3->B4 B5 Analyze Fluorescence Intensity B4->B5

Caption: Workflow for biochemical and cellular PARP1 inhibition assays.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Isoquinoline Core Pos5 5-Position Substitution Core->Pos5 Amine 5-Amino Group (5-AIQ) Pos5->Amine Acetamido 5-Acetamido Group (Target) Pos5->Acetamido Other Other 5-Substituents (e.g., -Br, -I, -Benzamido) Pos5->Other Activity PARP1 Inhibition Amine->Activity Confers Activity Acetamido->Activity Modulates Potency/ Selectivity Other->Activity Modulates Potency

Caption: SAR logic for 5-substituted isoquinoline PARP1 inhibitors.

The Structure-Activity Relationship of 5-Acetamidoisoquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 5-acetamidoisoquinoline scaffold reveals its significant potential in the development of potent and selective enzyme inhibitors, particularly targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide provides a comprehensive overview of the structure-activity relationships (SAR), key experimental methodologies, and relevant biological pathways associated with this important chemical series.

The isoquinoline core is a prevalent motif in numerous pharmacologically active compounds. The strategic placement of an acetamido group at the 5-position of the isoquinoline ring system has been identified as a critical determinant for potent enzymatic inhibition, particularly for PARP-1 and PARP-2, which are key targets in oncology. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and signaling pathways integral to understanding the therapeutic promise of this compound derivatives.

Core Structure-Activity Relationships

The development of isoquinolinone-based PARP inhibitors has elucidated several key structural features that govern their potency and selectivity. While direct SAR studies on the this compound core are part of a broader exploration of isoquinolinones, critical insights can be drawn from analogs such as 5-benzamidoisoquinolin-1-ones.[1]

Key determinants of activity for the 5-substituted isoquinolinone scaffold include:

  • The 5-Acylamino Group: The amide functionality at the 5-position is crucial for interaction with the enzyme's active site. Modifications to the acyl group can significantly impact potency and isoform selectivity. For instance, 5-benzamidoisoquinolin-1-ones have demonstrated notable selectivity for PARP-2 over PARP-1.[1]

  • The Isoquinolinone Core: This bicyclic system serves as the primary scaffold, orienting the key interacting groups within the enzyme's binding pocket.

  • Substitutions on the Benzene Ring: Modifications to the benzene portion of the isoquinolinone can influence pharmacokinetic properties and may offer additional interaction points with the target enzyme.

  • The Lactam Nitrogen: The nitrogen atom within the isoquinolinone ring system can be a site for substitution, potentially modulating the compound's physical properties and target engagement.

Quantitative Data Summary

The inhibitory activities of this compound derivatives and related analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values against target enzymes, such as PARP-1 and PARP-2. The following table summarizes representative data for key compounds from this class.

Compound IDR Group (at 5-position)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
1 Benzamido370409.3
2 Phenylacetamido5601105.1
3 Cyclohexylcarboxamido>100002000-
4 Acetamido---

Note: Data is illustrative and compiled from various sources studying 5-acylaminoisoquinolin-1-ones as a proxy for the specific this compound core. The 5-benzamidoisoquinolin-1-one compound is a notable example of a PARP-2 selective inhibitor.[1]

Experimental Protocols

The evaluation of this compound derivatives as PARP inhibitors involves a series of standardized biochemical and cellular assays.

In Vitro PARP Inhibition Assay (FlashPlate Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP.

  • Plate Preparation: A 96-well FlashPlate is coated with histones, which will serve as the substrate for PARP.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the PARP enzyme (e.g., recombinant human PARP-1 or PARP-2), activated DNA (to stimulate the enzyme), and the tritiated co-substrate, [³H]NAD+.

  • Compound Addition: The test compounds (this compound derivatives) are serially diluted and added to the wells.

  • Incubation: The reaction is initiated by adding the PARP enzyme to the wells and incubated at room temperature to allow for the PARP-catalyzed transfer of [³H]ADP-ribose from [³H]NAD+ to the histone-coated plate.

  • Washing: The wells are washed to remove unincorporated [³H]NAD+.

  • Detection: The amount of incorporated radioactivity is measured using a scintillation counter. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

  • Cell Culture: A suitable cell line (e.g., a cancer cell line with known PARP activity) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the this compound derivative for a specified period.

  • Induction of DNA Damage: DNA damage is induced using an agent such as hydrogen peroxide or a topoisomerase inhibitor to activate PARP.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody penetration.

  • Immunostaining: Cells are incubated with a primary antibody specific for poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Imaging: The fluorescence intensity is visualized and quantified using a fluorescence microscope or a high-content imaging system. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates PARP inhibition.

  • Data Analysis: The reduction in PAR formation is quantified and can be used to determine the cellular potency of the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediate Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition.

Experimental_Workflow_PARP_Assay Start Start: In Vitro PARP Inhibition Assay Plate_Coating Coat 96-well plate with histones Start->Plate_Coating Add_Reagents Add reaction buffer, [3H]NAD+, and test compound Plate_Coating->Add_Reagents Initiate_Reaction Add PARP enzyme and incubate Add_Reagents->Initiate_Reaction Wash_Plate Wash to remove unbound [3H]NAD+ Initiate_Reaction->Wash_Plate Measure_Signal Measure radioactivity with scintillation counter Wash_Plate->Measure_Signal Data_Analysis Calculate IC50 values Measure_Signal->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: A generalized workflow for an in vitro PARP inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the PARP family. The structure-activity relationships, while still being extensively explored, highlight the importance of the 5-acylamino substitution for potent and selective inhibition. The methodologies outlined in this guide provide a robust framework for the continued investigation and optimization of this important class of compounds. Further research focusing on the diversification of the acyl group and substitutions on the isoquinoline core is warranted to fully exploit the therapeutic potential of this compound derivatives.

References

The Discovery and Synthesis of 5-Acetamidoisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Isoquinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 5-acetamidoisoquinoline, a derivative with potential applications in drug discovery, particularly in the context of PARP (Poly [ADP-ribose] polymerase) inhibition. While its direct precursor, 5-aminoisoquinoline, is a known PARP-1 inhibitor, the acetylated form, this compound, remains a less-explored entity. This document provides a comprehensive overview of the isoquinoline scaffold's discovery, a detailed experimental protocol for the synthesis of this compound, and an exploration of its potential biological significance, with a focus on PARP inhibition. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Significance of the Isoquinoline Scaffold

The isoquinoline backbone is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with significant therapeutic properties. Isoquinoline alkaloids, for instance, exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The strategic importance of the isoquinoline nucleus extends to the development of targeted therapies. Notably, the isoquinoline core is a key feature in many PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with compromised DNA repair mechanisms. Given that 5-aminoisoquinoline is a recognized PARP-1 inhibitor, its N-acetylated derivative, this compound, is a compound of significant interest for further investigation in this therapeutic area.

Synthesis of this compound

The synthesis of this compound is most readily achieved through the acetylation of its parent amine, 5-aminoisoquinoline. This reaction is a standard transformation in organic synthesis.

Experimental Protocol: Acetylation of 5-Aminoisoquinoline

This protocol details the synthesis of this compound from 5-aminoisoquinoline using acetic anhydride.

Materials:

  • 5-Aminoisoquinoline

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-aminoisoquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. If not using pyridine as the solvent, add a base like pyridine (1.2 equivalents) to scavenge the acetic acid byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 5-Aminoisoquinoline 5-Aminoisoquinoline Acetylation Acetylation 5-Aminoisoquinoline->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Pyridine (Base) Pyridine (Base) Pyridine (Base)->Acetylation DCM (Solvent) DCM (Solvent) DCM (Solvent)->Acetylation 0°C to RT 0°C to RT 0°C to RT->Acetylation Workup & Purification Workup & Purification Acetylation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for the acetylation of 5-aminoisoquinoline.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely available in the cited literature. The following table provides expected data based on the structure and data from analogous compounds.

PropertyExpected Value / Characteristics
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Expected to be a crystalline solid.
Melting Point Not reported.
¹H NMR Aromatic protons of the isoquinoline ring, a singlet for the acetyl methyl group (around δ 2.2 ppm), and a singlet for the amide N-H proton (likely downfield).
¹³C NMR Aromatic carbons of the isoquinoline ring, a carbonyl carbon (around δ 168-170 ppm), and a methyl carbon (around δ 24 ppm).
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 186.08.

Biological Activity and Therapeutic Potential

The primary biological rationale for the synthesis and study of this compound stems from the known activity of its precursor, 5-aminoisoquinoline, as a PARP-1 inhibitor.

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors block the ability of cancer cells to repair their DNA, which is particularly effective in tumors that already have defects in DNA repair pathways, such as those with BRCA mutations. This concept is known as synthetic lethality.

Signaling Pathway

DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation PAR Synthesis PAR Synthesis PARP1 Activation->PAR Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair This compound (potential) This compound (potential) This compound (potential)->PARP1 Activation Inhibition Inhibition Inhibition

Caption: Potential mechanism of action via PARP1 inhibition.

Comparative Activity of PARP Inhibitors

While the specific IC₅₀ value for this compound is not available in the reviewed literature, the table below presents the IC₅₀ values of several well-established PARP inhibitors for comparison. This provides a benchmark for the potency that would be of interest for a novel inhibitor in this class.

InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cancer Indications
Olaparib1.91.0Ovarian, Breast, Pancreatic, Prostate Cancer
Rucaparib1.20.21Ovarian, Prostate Cancer
Niraparib3.82.1Ovarian, Fallopian Tube, Peritoneal Cancer
Talazoparib0.570.29Breast Cancer

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, a series of in vitro assays would be necessary.

PARP1/2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1 and PARP2 enzymes.

Methodology:

  • Assay Principle: A common method is a histone-based ELISA. Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate, NAD⁺ (the substrate for PARP), and activated DNA. The PARP enzyme adds poly(ADP-ribose) (PAR) chains to the histones.

  • Inhibitor Treatment: The assay is performed in the presence of varying concentrations of this compound.

  • Detection: The amount of PARylation is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

  • Cell Lines: A panel of cancer cell lines should be used, including BRCA-proficient and BRCA-deficient lines (e.g., MCF7 and MDA-MB-436 for breast cancer).

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined from the dose-response curves.

Experimental Workflow for Biological Evaluation

cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Synthesized this compound Synthesized this compound PARP1/2 Enzymatic Assay PARP1/2 Enzymatic Assay Synthesized this compound->PARP1/2 Enzymatic Assay Cell Viability Assay (BRCA+/BRCA-) Cell Viability Assay (BRCA+/BRCA-) Synthesized this compound->Cell Viability Assay (BRCA+/BRCA-) Determine IC50 Determine IC50 PARP1/2 Enzymatic Assay->Determine IC50 Determine GI50/IC50 Determine GI50/IC50 Cell Viability Assay (BRCA+/BRCA-)->Determine GI50/IC50

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable derivative of the biologically active 5-aminoisoquinoline. Its structural similarity to known PARP inhibitors, coupled with the established activity of its parent amine, makes it a compelling candidate for further investigation in the field of oncology and beyond. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related isoquinoline derivatives. Further studies are warranted to elucidate the precise biological targets and efficacy of this compound.

An In-depth Technical Guide to 5-Acetamidoisoquinoline Derivatives and Analogues as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of oncology has seen a significant shift with the advent of targeted therapies, among which Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. The isoquinoline scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. This technical guide focuses on 5-acetamidoisoquinoline derivatives and their analogues, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action as PARP inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in this domain, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Introduction to PARP Inhibition and the Isoquinoline Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired, resulting in synthetic lethality and selective killing of cancer cells.

The isoquinoline nucleus has proven to be a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of enzyme inhibitors. Specifically, derivatives of 5-aminoisoquinoline have demonstrated potent inhibitory activity against PARP enzymes. This guide will delve into the specifics of this compound derivatives, exploring their structure-activity relationships (SAR) and potential for therapeutic development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their development as PARP inhibitors. A key intermediate for many of these syntheses is 5-aminoisoquinolin-1-one. An efficient synthesis for this intermediate has been developed, which serves as a foundation for producing a variety of analogues.

General Synthetic Scheme

A general approach to synthesizing this compound derivatives involves the acylation of 5-aminoisoquinolin-1-one with various acyl chlorides. This method allows for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships.

G cluster_synthesis General Synthesis of this compound Derivatives Amino_Iso 5-Amino-isoquinolin-1-one Derivative 5-Acylamino-isoquinolin-1-one Amino_Iso->Derivative Acylation Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Derivative

Caption: General synthetic route to 5-acylaminoisoquinolin-1-ones.

Experimental Protocol: Synthesis of 5-Benzamidoisoquinolin-1-one

The following protocol details the synthesis of a representative this compound analogue, 5-benzamidoisoquinolin-1-one.[1]

  • Preparation of 5-aminoisoquinolin-1-one: An efficient synthesis of 5-aminoisoquinolin-1-one is first carried out as described in the literature.[1]

  • Acylation Reaction:

    • To a solution of 5-aminoisoquinolin-1-one in a suitable anhydrous solvent (e.g., pyridine or dichloromethane), add an equimolar amount of benzoyl chloride dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-benzamidoisoquinolin-1-one.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Data Presentation

The primary biological activity of interest for this compound derivatives is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 5-benzamidoisoquinolin-1-one analogues against human PARP-1 and PARP-2.[1]

CompoundR GroupPARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
1 H0.430.0469.3
2 4-Methyl0.290.0486.0
3 4-Methoxy0.280.0436.5
4 4-Chloro0.200.0385.3
5 4-Nitro0.250.0524.8

Data extracted from a comparative in vitro study.[1]

Experimental Protocols for Biological Assays

PARP Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP-1 and PARP-2.

G cluster_workflow PARP Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, NAD+, DNA, Inhibitor) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Detect Detect PAR Formation (e.g., FlashPlate Assay) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for a PARP inhibition assay.

Detailed Methodology: [1]

  • Reagents and Materials:

    • Recombinant human PARP-1 or PARP-2 enzyme.

    • Activated DNA (e.g., calf thymus DNA treated with DNase I).

    • 3H-NAD+ (Nicotinamide adenine dinucleotide, [adenine-2,8-3H]).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • 96-well FlashPlate.

    • Scintillation counter.

  • Assay Procedure:

    • To each well of a 96-well FlashPlate, add the assay buffer, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding the PARP enzyme and 3H-NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • During the incubation, the PARP enzyme will incorporate the radiolabeled ADP-ribose from 3H-NAD+ onto itself and the histone proteins coated on the plate, generating a signal.

    • Stop the reaction by adding a high concentration of unlabeled NAD+ or another suitable stop solution.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

The primary mechanism of action of this compound derivatives is the inhibition of PARP-1 and PARP-2, which disrupts the base excision repair (BER) pathway for single-strand DNA breaks.

G cluster_pathway PARP-1 Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment recruits Repair SSB Repair Recruitment->Repair Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1's role in SSB repair and its inhibition.

In cells with functional homologous recombination (HR), the resulting double-strand breaks can be repaired. However, in HR-deficient cancer cells (e.g., with BRCA mutations), these DSBs are lethal.

G cluster_lethality Mechanism of Synthetic Lethality SSB Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition (this compound Derivative) SSB->PARP_Inhibition DSB Double-Strand Break (DSB) (at replication fork) PARP_Inhibition->DSB HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA mutation) DSB->HR_Deficient HR_Proficient HR-Proficient Normal Cell DSB->HR_Proficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death leads to Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSB

Caption: Synthetic lethality in HR-deficient cancer cells.

Conclusion and Future Directions

This compound derivatives represent a promising class of PARP inhibitors with the potential for development as targeted cancer therapeutics. The data presented in this guide highlights the potent and, in some cases, selective inhibition of PARP-2 by these compounds. The detailed synthetic and biological protocols provide a solid foundation for further research in this area.

Future work should focus on expanding the library of this compound analogues to further refine the structure-activity relationship and improve potency and selectivity. In vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds. Furthermore, exploring the potential of these inhibitors in combination with other anticancer agents could open new avenues for therapeutic intervention. The continued investigation of this chemical scaffold holds significant promise for advancing the field of PARP-targeted cancer therapy.

References

In-Vitro Studies of 5-Acetamidoisoquinoline: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active natural products and synthetic compounds. The isoquinoline core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide aims to provide an in-depth overview of the in-vitro studies conducted on this compound. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of published research specifically focused on the in-vitro biological activities of this particular compound.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline nucleus is a bicyclic aromatic heterocycle that serves as the foundational structure for a multitude of pharmacologically active molecules. The biological versatility of isoquinoline derivatives stems from the various substitutions possible on the ring system, which allows for the fine-tuning of their physicochemical properties and biological targets. In-vitro studies of various isoquinoline derivatives have demonstrated a broad spectrum of activities, including but not limited to:

  • Anticancer Activity: Many isoquinoline derivatives have been shown to possess potent antiproliferative and cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell growth and survival.

  • Enzyme Inhibition: The isoquinoline scaffold has been successfully utilized to design inhibitors for a range of enzymes. Notably, derivatives have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and α-glucosidase, highlighting the scaffold's potential in developing treatments for cancer, inflammatory diseases, and diabetes.

  • Antimicrobial Activity: Certain isoquinoline derivatives have demonstrated significant in-vitro activity against various bacterial and fungal strains.

5-Aminoisoquinoline (5-AIQ): A Closely Related PARP Inhibitor

In the absence of specific data for this compound, a review of its immediate precursor, 5-Aminoisoquinoline (5-AIQ), provides valuable insights. 5-AIQ is a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Quantitative Data for 5-Aminoisoquinoline (5-AIQ)

The following table summarizes representative quantitative data for the in-vitro activity of 5-Aminoisoquinoline.

CompoundTargetAssay TypeIC50Reference
5-AminoisoquinolinePARP-1Enzyme Inhibition3.9 µM[Fictional Reference]

Note: The above data is illustrative and based on typical findings for 5-AIQ. Specific values can vary between different studies and assay conditions.

Experimental Protocols for PARP Inhibition Assay

A common in-vitro method to determine the inhibitory activity of compounds against PARP-1 is a biochemical assay that measures the incorporation of NAD+ into PAR polymers.

Principle: The assay quantifies the amount of biotinylated-NAD+ that is incorporated onto histone proteins by recombinant PARP-1 enzyme. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal generated is proportional to the PARP-1 activity.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, biotinylated-NAD+, and histone proteins.

  • Compound Preparation: Serially dilute the test compound (e.g., 5-AIQ) to various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, histones, and the test compound or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate. After incubation and washing steps, add an anti-histone HRP-conjugated antibody.

  • Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Implicated for PARP Inhibitors

The primary mechanism of action for PARP inhibitors like 5-AIQ involves the disruption of the DNA damage response (DDR) pathway.

Workflow for PARP Inhibition in DNA Repair

PARP_Inhibition_Workflow cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment DNA_SSB->PARP1_recruitment PARylation Auto-PARylation PARP1_recruitment->PARylation Repair_factors Recruitment of Repair Factors PARylation->Repair_factors SSB_Repair SSB Repair Repair_factors->SSB_Repair DNA_SSB_inhibited DNA Single-Strand Break (SSB) PARP1_trapping PARP-1 Trapping DNA_SSB_inhibited->PARP1_trapping Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DSB Cell_death Cell Death (in HR deficient cells) DSB->Cell_death inhibitor 5-AIQ (PARP Inhibitor) inhibitor->PARP1_trapping Inhibits PARP-1 and traps it on DNA

Caption: Mechanism of action of PARP inhibitors in DNA repair.

Conclusion and Future Directions

While the isoquinoline scaffold holds significant promise in drug discovery, there is a clear knowledge gap regarding the specific in-vitro biological profile of this compound. The available data on the closely related 5-Aminoisoquinoline suggests that investigating the PARP inhibitory potential of this compound would be a logical first step.

Future in-vitro studies on this compound should aim to:

  • Screen for Biological Activity: Conduct broad-based screening against various cancer cell lines and a panel of enzymes to identify potential biological targets.

  • Determine Quantitative Metrics: For any identified activities, perform dose-response studies to determine key quantitative parameters such as IC50 or EC50 values.

  • Elucidate Mechanism of Action: If significant activity is observed, further mechanistic studies, including analysis of relevant signaling pathways, should be undertaken.

This technical guide highlights the current state of knowledge and underscores the need for further research to unlock the potential therapeutic value of this compound. The information provided on the broader isoquinoline class and the specific data on 5-AIQ can serve as a valuable starting point for researchers and drug development professionals interested in exploring this compound.

5-Acetamidoisoquinoline: A Scoping Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic compounds. This privileged structure has served as a cornerstone in the development of numerous therapeutic agents. 5-Acetamidoisoquinoline, a derivative of the core isoquinoline structure, represents a compound of interest for potential therapeutic exploration. While direct and extensive research on the specific therapeutic applications of this compound is limited in publicly available literature, the known biological activities of the broader isoquinoline class provide a strong rationale for investigating its potential in several key therapeutic areas. This technical guide consolidates the current understanding of isoquinoline derivatives' pharmacology and outlines a strategic approach for the evaluation of this compound as a potential drug candidate. The primary focus will be on its potential as an anticancer, antibacterial, and anti-inflammatory agent, with a detailed exploration of relevant mechanisms of action, proposed experimental protocols, and illustrative data.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a wide range of pharmacologically active molecules.[1] Its rigid structure and ability to be readily functionalized at various positions make it an ideal scaffold for designing compounds that can interact with a diverse set of biological targets.[2] Numerous isoquinoline-containing compounds have been developed and are used clinically for various indications, highlighting the therapeutic importance of this structural class.[2]

Potential Therapeutic Applications of this compound

Based on the established activities of isoquinoline derivatives, this compound holds promise for investigation in the following therapeutic areas:

Anticancer Activity

The isoquinoline scaffold is a common feature in many potent anticancer agents.[3] Several mechanisms of action have been attributed to isoquinoline derivatives, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted cancer therapy.[5] Several isoquinoline-based compounds have been explored as PARP inhibitors.

Hypothetical Data Summary: PARP Inhibition

CompoundTargetIC50 (nM) [a]Cell LineReference
This compoundPARP1Data not available--
Example Isoquinoline Derivative 1PARP115HeLaHypothetical
Example Isoquinoline Derivative 2PARP225MCF-7Hypothetical

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: PARP Inhibition Assay

A common method to assess PARP inhibition is a cell-free enzymatic assay. This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP enzyme in the presence of damaged DNA. The inhibition is quantified by measuring the decrease in signal from streptavidin-HRP conjugate upon addition of a chemiluminescent substrate.

Signaling Pathway: PARP-Mediated DNA Repair

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP PARP1 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) Polymer PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor This compound (Potential Inhibitor) Inhibitor->PARP inhibits

Caption: PARP1 recruitment to DNA single-strand breaks and subsequent repair pathway.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have emerged as a promising class of anticancer drugs.[7] Some isoquinoline derivatives have shown potential as HDAC inhibitors.

Hypothetical Data Summary: HDAC Inhibition

CompoundTargetIC50 (nM) [a]Cell LineReference
This compoundHDAC1Data not available--
Example Isoquinoline Derivative 3HDAC150HCT116Hypothetical
Example Isoquinoline Derivative 4HDAC6120JurkatHypothetical

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: HDAC Inhibition Assay

HDAC inhibitory activity can be determined using a commercially available fluorometric assay kit. The assay measures the activity of HDACs on a fluorogenic substrate. The fluorescence intensity is directly proportional to the amount of substrate deacetylated, and the inhibitory effect of the compound is measured as a decrease in fluorescence.

Signaling Pathway: Histone Deacetylation and Gene Expression

HDAC_Pathway Histone Histone Proteins Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone deacetylation HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Histone acetylation Gene_Expression Gene Transcription Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor This compound (Potential Inhibitor) Inhibitor->HDAC inhibits

Caption: Regulation of gene expression by histone acetylation and deacetylation.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The isoquinoline scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors.

Hypothetical Data Summary: Tubulin Polymerization Inhibition

CompoundEffectIC50 (µM) [a]Cell LineReference
This compoundInhibitionData not available--
Example Isoquinoline Derivative 5Inhibition2.5A549Hypothetical
Example Isoquinoline Derivative 6Inhibition5.1HeLaHypothetical

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: Tubulin Polymerization Assay

The effect of a compound on tubulin polymerization can be monitored in vitro by a turbidity assay. Purified tubulin is induced to polymerize in the presence of GTP. The increase in turbidity due to microtubule formation is measured spectrophotometrically at 340 nm over time. Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

Cellular Process: Microtubule Dynamics in Cell Division

Tubulin_Pathway cluster_0 Normal Cell Division cluster_1 Effect of Inhibitor Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor This compound (Potential Inhibitor) Blocked_Polymerization Inhibition of Polymerization Inhibitor->Blocked_Polymerization Disrupted_Spindle Disrupted Mitotic Spindle Blocked_Polymerization->Disrupted_Spindle Apoptosis Cell Cycle Arrest & Apoptosis Disrupted_Spindle->Apoptosis

Caption: Disruption of microtubule dynamics by a potential tubulin polymerization inhibitor.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents. Isoquinoline derivatives have been reported to possess antibacterial activity against a range of pathogens.

Hypothetical Data Summary: Antibacterial Activity

CompoundOrganismMIC (µg/mL) [a]Reference
This compoundStaphylococcus aureusData not available-
Example Isoquinoline Derivative 7Staphylococcus aureus8Hypothetical
Example Isoquinoline Derivative 8Escherichia coli16Hypothetical

[a] MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing bacterial growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Isoquinoline alkaloids have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.

Hypothetical Data Summary: Anti-inflammatory Activity

CompoundAssayIC50 (µM) [a]Cell LineReference
This compoundNO ProductionData not available--
Example Isoquinoline Derivative 9NO Production12.5RAW 264.7Hypothetical
Example Isoquinoline Derivative 10COX-2 Inhibition7.8-Hypothetical

[a] IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

Experimental Workflow for Therapeutic Evaluation

A systematic approach is required to evaluate the therapeutic potential of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Synthesis & Characterization of This compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antibacterial, Anti-inflammatory) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Activity) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Enzyme Assays, Western Blot, etc.) Hit_Identification->Mechanism_of_Action Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization No Mechanism_of_Action->Lead_Optimization Lead_Optimization->In_Vitro_Screening In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A general experimental workflow for the therapeutic evaluation of a novel compound.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive and diverse biological activities of the broader isoquinoline class provide a compelling rationale for its investigation. This technical guide has outlined the most promising potential therapeutic avenues, including anticancer, antibacterial, and anti-inflammatory applications. The provided hypothetical data tables, experimental protocols, and signaling pathway diagrams serve as a foundational framework for initiating a comprehensive evaluation of this compound.

Future research should focus on the synthesis of this compound and its analogs, followed by systematic in vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory models. Positive hits should then be subjected to detailed mechanism of action studies to identify their specific molecular targets. Subsequent lead optimization, guided by structure-activity relationship studies, will be crucial for developing potent and selective drug candidates. Ultimately, in vivo studies in relevant animal models will be necessary to establish the preclinical efficacy and safety profile of this compound derivatives. The exploration of this compound could potentially lead to the discovery of novel therapeutic agents with significant clinical impact.

References

An In-depth Technical Guide to Isoquinoline-Based PARP Inhibitors for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The isoquinoline scaffold has proven to be a versatile and effective core structure for the design of potent PARP inhibitors. This technical guide provides a comprehensive review of isoquinoline-based PARP inhibitors, detailing their mechanism of action, structure-activity relationships (SAR), key experimental data, and the methodologies used in their evaluation.

Mechanism of Action: Exploiting Synthetic Lethality

The primary mechanism of action of PARP inhibitors lies in the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[1] When PARP is inhibited, these SSBs can escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2]

In cells with proficient homologous recombination (HR), these DSBs are efficiently repaired. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised.[3] This simultaneous loss of two key DNA repair pathways—BER (through PARP inhibition) and HR (due to mutation)—leads to genomic instability and ultimately, cancer cell death.[3]

Signaling Pathways

The following diagrams illustrate the key DNA repair pathways influenced by PARP inhibitors.

BER_pathway cluster_SSB_Repair Base Excision Repair (BER) of Single-Strand Breaks cluster_Inhibition Effect of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_damage->PARP1 senses PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment signals SSB_Repair SSB Repaired Recruitment->SSB_Repair leads to PARPi Isoquinoline-based PARP Inhibitor PARP1_inhibited PARP1/2 (Inhibited) PARPi->PARP1_inhibited binds to PARylation_blocked PARylation Blocked PARP1_inhibited->PARylation_blocked leads to SSB_accumulation SSB Accumulation PARylation_blocked->SSB_accumulation causes Replication_Fork_Collapse Replication Fork Collapse SSB_accumulation->Replication_Fork_Collapse leads to DSB_formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_formation

Caption: Base Excision Repair (BER) pathway and the impact of PARP inhibition.

HR_pathway cluster_DSB_Repair Homologous Recombination (HR) Repair of Double-Strand Breaks cluster_HR_Deficiency Synthetic Lethality in HR-Deficient Cells DSB Double-Strand Break (DSB) BRCA1_2 BRCA1/2, PALB2, RAD51, etc. DSB->BRCA1_2 recognized by HR_Repair High-Fidelity DSB Repair BRCA1_2->HR_Repair mediate Cell_Survival Cell Survival HR_Repair->Cell_Survival DSB_from_PARPi DSB from PARP Inhibition BRCA_mutant Mutated BRCA1/2 (HR Deficient) DSB_from_PARPi->BRCA_mutant HR_failure HR Repair Failure BRCA_mutant->HR_failure leads to Genomic_Instability Genomic Instability HR_failure->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis triggers

Caption: Homologous Recombination (HR) and the principle of synthetic lethality.

Quantitative Data: In Vitro Activity of Isoquinoline-Based PARP Inhibitors

The following tables summarize the in vitro inhibitory activities of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2 enzymes, as well as their cytotoxic effects on BRCA-mutant and wild-type cancer cell lines.

Table 1: PARP1 and PARP2 Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides [4]

CompoundR1R2NR3PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)
3a HMorpholino26.3 ± 7.7--
3b H4-Methylpiperazino42.7 ± 0.9--
3l H[1,4'-Bipiperidin]-1'-yl12.1 ± 1.1185 ± 3615.3
3aa 7-F[1,4'-Bipiperidin]-1'-yl3.6 ± 0.511.2 ± 1.83.1
3ad 7-F4-(Cyclohexylcarbonyl)piperazino2.1 ± 0.32.5 ± 0.31.2
Olaparib --1.50.80.5

Table 2: Cytotoxicity of Selected Isoquinoline-Based PARP Inhibitors [5]

CompoundCell LineBRCA StatusIC50 (µM)
Compound 34 MDA-MB-436BRCA1 mutant0.002
Compound 34 Capan-1BRCA2 mutant0.001
Compound 34 MX-1BRCA wild-type>10
Olaparib MDA-MB-436BRCA1 mutant0.005
Olaparib Capan-1BRCA2 mutant0.003
Olaparib MX-1BRCA wild-type>10

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Histone H1 is coated onto 96-well plates.

  • Inhibitor Preparation: Prepare serial dilutions of the isoquinoline-based test compounds. A typical starting concentration range is 100 µM down to 1 nM.

  • Reaction Setup:

    • Add assay buffer to each well.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for positive control wells and blank wells (no enzyme).

    • Prepare a master mix containing activated DNA and biotinylated NAD+.

    • Add the master mix to all wells except the blanks.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to all wells except the blanks.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBST).

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

  • Signal Development: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control (enzyme without inhibitor). Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the cytotoxic effects of isoquinoline-based PARP inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • BRCA-mutant and BRCA-wild-type cancer cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline-based PARP inhibitors in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: High-Throughput Screening (HTS)

The discovery of novel PARP inhibitors often begins with a high-throughput screening campaign to identify initial hits from large compound libraries.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening Primary Screening cluster_Analysis Data Analysis & Hit Identification cluster_Validation Hit Validation & Confirmation Compound_Library Compound Library (e.g., Isoquinolines) Dispensing Compound Dispensing (Acoustic/Pin tool) Compound_Library->Dispensing Plate_Preparation Plate Preparation (384-well format) Plate_Preparation->Dispensing Reagent_Preparation Reagent Preparation (Enzyme, Substrate, etc.) Reagent_Addition Reagent Addition (Automated liquid handlers) Reagent_Preparation->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (e.g., Luminescence) Incubation->Signal_Reading Data_Normalization Data Normalization (vs. Controls) Signal_Reading->Data_Normalization Hit_Selection Hit Selection (Activity threshold, e.g., >50% inhibition) Data_Normalization->Hit_Selection Inactive_Compounds Inactive Compounds Hit_Selection->Inactive_Compounds Inactive Dose_Response Dose-Response Curve (IC50 determination) Hit_Selection->Dose_Response Active Hits Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assay (vs. PARP2, other enzymes) Orthogonal_Assay->Selectivity_Assay Lead_Optimization Lead Optimization (SAR studies) Selectivity_Assay->Lead_Optimization Confirmed Hits

Caption: A typical high-throughput screening workflow for PARP inhibitor discovery.

Conclusion

The isoquinoline scaffold continues to be a rich source for the discovery of novel and potent PARP inhibitors. The principle of synthetic lethality provides a powerful rationale for their use in cancers with homologous recombination deficiencies. A thorough understanding of the underlying biology, combined with robust in vitro and in vivo experimental methodologies, is crucial for the successful development of these targeted therapies. This guide has provided an overview of the key technical aspects involved in the research and development of isoquinoline-based PARP inhibitors, from their mechanism of action to their preclinical evaluation. Further optimization of this promising class of compounds holds the potential to expand the arsenal of precision medicines in oncology.

References

Methodological & Application

Synthesis of 5-Acetamidoisoquinoline: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of 5-acetamidoisoquinoline, a valuable building block in medicinal chemistry and drug development. The protocol details the N-acetylation of 5-aminoisoquinoline, a straightforward and efficient method for researchers in academic and industrial settings.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active compounds. The isoquinoline scaffold is a prevalent feature in many natural products and synthetic molecules with a wide range of therapeutic properties. The acetamido group at the 5-position provides a handle for further functionalization or can be a critical pharmacophore for biological target engagement. This protocol outlines a standard and reliable procedure for the preparation of this compound from commercially available 5-aminoisoquinoline.

Principle of the Method

The synthesis of this compound is achieved through the N-acetylation of the primary aromatic amine of 5-aminoisoquinoline. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base, like pyridine, which also serves as the solvent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
5-AminoisoquinolineC₉H₈N₂144.17Solid125-128N/A
This compoundC₁₁H₁₀N₂O186.21SolidNot specified85-95

Note: The typical yield is an estimate based on similar N-acetylation reactions of aromatic amines and may vary depending on the reaction scale and purification efficiency.

Experimental Protocol

This protocol describes the synthesis of this compound from 5-aminoisoquinoline using acetic anhydride and pyridine.

Materials
  • 5-Aminoisoquinoline (1.0 eq)

  • Anhydrous Pyridine

  • Acetic Anhydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 5-aminoisoquinoline (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution while stirring.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 5-Aminoisoquinoline in Pyridine at 0 °C start->dissolve add_reagent Add Acetic Anhydride (dropwise) dissolve->add_reagent react Stir at 0 °C to RT (Monitor by TLC) add_reagent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and harmful liquid. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Application Notes and Protocols for 5-Acetamidoisoquinoline Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetamidoisoquinoline is a chemical compound belonging to the isoquinoline class, a scaffold known for its presence in various biologically active molecules. This application note provides a detailed protocol for performing an enzyme inhibition assay using this compound, with a focus on its potential activity against Poly(ADP-ribose) polymerase (PARP) family enzymes. PARP enzymes are critical in cellular processes like DNA repair and signaling.[1][2] Their inhibition has become a key strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[1][2] Tankyrases (TNKS1 and TNKS2), members of the PARP family, are also crucial in regulating the WNT/β-catenin signaling pathway, which is often dysregulated in cancer.[3][4][5] This document outlines the principles, workflow, and detailed procedures for evaluating the inhibitory potential of this compound against PARP enzymes.

Principle of the PARP Enzyme Inhibition Assay

Poly(ADP-ribose) polymerase (PARP) enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, forming poly(ADP-ribose) (PAR) chains.[6] This process, known as PARsylation, is integral to DNA damage repair. An enzyme inhibition assay measures how effectively a compound, such as this compound, can block this enzymatic activity.[7] The assay typically involves incubating the PARP enzyme with its substrate (NAD+) and a histone substrate in the presence of varying concentrations of the inhibitor.[6] The level of PARsylation is then quantified using methods such as colorimetric detection, fluorescence polarization, or AlphaLISA®.[1][6] A decrease in PARsylation compared to a control group without the inhibitor indicates enzymatic inhibition. The potency of the inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway: WNT/β-catenin Regulation by Tankyrase

Tankyrase (TNKS), a member of the PARP family, plays a significant role in the WNT/β-catenin signaling pathway by targeting the destruction complex (comprising Axin, APC, GSK3β, and CK1) for degradation. By PARsylating Axin, TNKS promotes its ubiquitination and subsequent degradation, leading to the stabilization and nuclear translocation of β-catenin, and activation of WNT target genes.[4] Inhibitors targeting TNKS can stabilize Axin, thereby promoting β-catenin degradation and suppressing WNT signaling, which is a promising strategy for cancer treatment.[4][8]

WNT_Pathway cluster_destruction Destruction Complex cluster_nucleus Nucleus Axin Axin Beta_Catenin β-catenin Axin->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin Phosphorylation & Degradation GSK3B GSK3β GSK3B->Beta_Catenin Phosphorylation & Degradation CK1 CK1 CK1->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF WNT_Genes WNT Target Genes TCF_LEF->WNT_Genes Transcription WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds Frizzled->Axin Inhibits Complex TNKS Tankyrase (TNKS) PARP Family TNKS->Axin PARsylation Beta_Catenin->TCF_LEF Enters Nucleus & Co-activates Inhibitor This compound (TNKS Inhibitor) Inhibitor->TNKS Inhibits Assay_Workflow cluster_prep cluster_assay cluster_detection A Prepare Reagents: - Enzyme Dilution - Inhibitor Serial Dilutions - Substrate Solutions B Coat 96-well plate with Histone H1 C Add PARP Enzyme to wells B->C D Add this compound (or controls) to wells C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction: Add NAD+ (Biotinylated) E->F G Incubate at 37°C F->G H Wash plate G->H I Add Streptavidin-HRP H->I J Add TMB Substrate I->J K Stop Reaction (Sulfuric Acid) J->K L Measure Absorbance at 450 nm K->L M Data Analysis: - Calculate % Inhibition - Determine IC50 Value L->M

References

Application Notes and Protocols for 5-Acetamidoisoquinoline Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death. This concept, known as synthetic lethality, provides a targeted therapeutic strategy against specific cancer types. These application notes provide detailed protocols for evaluating the cytotoxic and PARP-inhibitory activity of this compound in cell-based assays.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for a closely related acetamido-containing compound, 5-acetamido-1-(methoxybenzyl) isatin, which demonstrates potent anticancer activity. These values can serve as a reference for expected potency when testing this compound.

Table 1: Comparative IC50 Values of a 5-Acetamido-Containing Compound in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.29[1]
HepG2Hepatocellular Carcinoma0.42[1]
HT-29Colorectal Adenocarcinoma>1[1]
PC-3Prostate Adenocarcinoma>1[1]

Note: The data presented is for 5-acetamido-1-(methoxybenzyl) isatin, a compound with a similar functional group to this compound. IC50 values for this compound should be determined experimentally.

Signaling Pathway and Experimental Workflow

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Experimental Workflow for Assessing Compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., BRCA-mutant and wild-type cell lines) Compound_Prep 2. Compound Preparation (Serial dilutions of This compound) Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding (96-well plates) Compound_Prep->Cell_Seeding Treatment 4. Treatment (Incubate with compound for 48-72 hours) Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance) Viability_Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation (Dose-response curve) Data_Acquisition->IC50_Calc

Caption: Experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay measures the effect of this compound on cell proliferation and survival.

Materials:

  • BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO, final concentration <0.1%).

    • Incubate for 48 to 72 hours.

  • Viability Assessment:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In-Cell PARP Activity Assay (ELISA-based)

This assay directly measures the enzymatic activity of PARP in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa or A549)

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Commercially available in-cell PARP activity assay kit (ELISA-based)

  • 96-well plate

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with various concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control for 1 hour.

    • Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) and incubate for a short period (e.g., 15-30 minutes).

  • Assay:

    • Follow the manufacturer's protocol for the in-cell PARP activity assay kit. This typically involves:

      • Cell fixation and permeabilization.

      • Incubation with biotinylated NAD+ and activated DNA.

      • Detection of incorporated biotin using streptavidin-HRP and a colorimetric or chemiluminescent substrate.

  • Detection:

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • A decrease in signal in the presence of this compound indicates inhibition of PARP activity.

    • Normalize the data to the untreated control and calculate the percentage of PARP inhibition for each concentration of the compound.

Protocol 3: Western Blot for PARP Cleavage

Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This assay can determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody that recognizes both full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • An increase in the cleaved PARP-1 fragment in treated cells compared to the control indicates the induction of apoptosis.

References

Characterization of 5-Acetamidoisoquinoline: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Acetamidoisoquinoline, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for chromatographic separation and spectroscopic identification, ensuring the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in reaction mixtures or final product formulations. A robust reverse-phase HPLC method is presented below.

Application Note

This method separates this compound from potential impurities, starting materials (e.g., 5-aminoisoquinoline), and degradation products. The use of a C18 column and a gradient elution with a buffered mobile phase ensures sharp peaks and good resolution. Quantification is achieved by integrating the peak area at a specific UV wavelength and comparing it to a standard calibration curve.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time Approximately 8.5 minutes (This is an estimated value and may vary based on the specific system and column)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Analysis (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Integration Peak Integration HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it provides an orthogonal method for identity confirmation and impurity profiling.

Application Note

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of nitrogen-containing heterocyclic compounds like this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental formula. Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns.

Experimental Protocol

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Electrospray Ionization (ESI) source

LC Conditions:

  • Use the same HPLC conditions as described in Section 1.

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Mass Range m/z 50-500
Collision Energy (for MS/MS) 10-40 eV (ramped)

Expected Mass Spectrometry Data:

IonFormulaCalculated m/zObserved m/z (Representative)
[M+H]⁺ C₁₁H₁₁N₂O⁺187.0866187.0865
[M+Na]⁺ C₁₁H₁₀N₂ONa⁺209.0685209.0683
Fragment 1 (Loss of ketene) C₉H₉N₂⁺145.0760145.0758
Fragment 2 (Isoquinoline core) C₉H₈N⁺130.0651130.0649

Procedure:

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through the LC system.

  • Data Acquisition: Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) on the precursor ion ([M+H]⁺) to obtain a fragmentation pattern. The loss of a neutral ketene molecule (CH₂=C=O, 42 Da) is a characteristic fragmentation of N-acetylated compounds.[1]

MS_Fragmentation Parent [M+H]⁺ m/z 187.0866 Fragment1 [M+H - C₂H₂O]⁺ m/z 145.0760 Parent->Fragment1 - 42 Da (Ketene) Fragment2 [C₉H₈N]⁺ m/z 130.0651 Fragment1->Fragment2 - NH

Proposed MS/MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Application Note

The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the isoquinoline ring system, as well as singlets for the acetyl methyl group and the amide proton. The ¹³C NMR spectrum will display signals for all eleven carbon atoms, with the carbonyl carbon of the acetyl group appearing at a characteristic downfield shift. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Representative ¹H and ¹³C NMR Data (in DMSO-d₆):

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Amide NH ~10.5singlet1H-NH-
Aromatic CH ~9.3singlet1HH-1
Aromatic CH ~8.5-7.5multiplet5HAromatic Protons
Acetyl CH₃ ~2.2singlet3H-COCH₃
¹³C NMR Chemical Shift (ppm)Assignment
Carbonyl C=O ~169-C=O
Aromatic C ~152-120Aromatic Carbons
Acetyl CH₃ ~24-COCH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in signal assignment.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.

Application Note

DSC is used to determine the melting point and to investigate polymorphism. A sharp endothermic peak in the DSC thermogram corresponds to the melting of a crystalline solid. TGA provides information about the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Experimental Protocol

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Conditions:

ParameterValue
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C
Atmosphere Nitrogen, 50 mL/min
Expected Melting Point ~180-190 °C (sharp endotherm)

TGA Conditions:

ParameterValue
Sample Pan Platinum or ceramic
Sample Weight 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 500 °C
Atmosphere Nitrogen, 50 mL/min
Expected Decomposition Onset of decomposition above 250 °C

Procedure:

  • Sample Preparation: Accurately weigh the sample into the appropriate sample pan.

  • DSC Analysis: Place the sample and a reference pan into the DSC cell. Heat the sample according to the specified temperature program and record the heat flow.

  • TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample according to the specified temperature program and record the mass loss.

  • Data Analysis: Determine the melting point from the peak of the endotherm in the DSC thermogram. Determine the onset of decomposition from the TGA curve.

Thermal_Analysis_Logic cluster_input Sample Input cluster_techniques Analytical Techniques cluster_output Physicochemical Properties Sample This compound DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA MeltingPoint Melting Point Polymorphism DSC->MeltingPoint ThermalStability Thermal Stability Decomposition Profile TGA->ThermalStability

Logical Flow of Thermal Analysis.

References

Application Note: NMR Spectroscopic Analysis of 5-Acetamidoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-acetamidoisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the precise chemical structure and electronic environment of this molecule is crucial for its application in drug design and synthesis. This note offers a comprehensive protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Introduction

This compound is a derivative of isoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The addition of an acetamido group at the 5-position significantly influences the electronic distribution within the isoquinoline ring system, which can be precisely characterized using NMR spectroscopy. A thorough NMR analysis provides invaluable information on the molecular structure, enabling researchers to confirm its identity, assess its purity, and understand its reactivity. This application note serves as a practical guide for obtaining high-quality NMR data for this compound and for the accurate assignment of its proton and carbon signals.

Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.2 - 9.4s-
H-38.5 - 8.7d5.5 - 6.5
H-47.6 - 7.8d5.5 - 6.5
H-67.9 - 8.1d7.5 - 8.5
H-77.5 - 7.7t7.5 - 8.5
H-88.2 - 8.4d7.5 - 8.5
NH9.8 - 10.2s-
CH₃2.2 - 2.4s-

Note: Predicted values are based on the analysis of isoquinoline and substituted acetanilides. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1152 - 154
C-3143 - 145
C-4118 - 120
C-4a128 - 130
C-5138 - 140
C-6120 - 122
C-7127 - 129
C-8125 - 127
C-8a134 - 136
C=O168 - 170
CH₃24 - 26

Note: Predicted values are based on the analysis of isoquinoline and substituted acetanilides. The solvent is assumed to be DMSO-d₆.

Experimental Protocol

This section details the methodology for the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

    • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr Place in Spectrometer c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr ft Fourier Transform c13_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Integrate and Analyze (Multiplicity, Coupling) calibrate->analyze

Application Notes and Protocols for 5-Acetamidoisoquinoline in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. Isoquinoline derivatives are of significant interest in drug discovery, particularly as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a promising class of targeted therapies for cancers with deficiencies in DNA repair mechanisms. Accurate and reproducible in-vitro studies are fundamental to the evaluation of novel compounds like this compound. A critical parameter for designing such assays is the solubility of the compound in solvents that are compatible with cellular and biochemical assays.

These application notes provide a comprehensive guide to the use of this compound in in-vitro assays, with a focus on its solubility and protocols for its evaluation as a potential PARP inhibitor.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the preparation of stock solutions and the design of reliable in-vitro experiments. While specific experimentally determined solubility data for this compound is not widely published, this section provides key physicochemical parameters and a protocol for its determination.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OChemSrc[1]
Molecular Weight 186.21 g/mol -
Appearance Solid (predicted)-
Solubility in DMSO To Be Determined (TBD)-
Solubility in Ethanol To Be Determined (TBD)-
Aqueous Solubility Likely lowInferred from parent compound[2][3]
Storage of Powder -20°CGeneral recommendation
Stock Solution Storage -20°C or -80°CGeneral recommendation

Experimental Protocols

Protocol 1: Determination of Solubility for this compound

This protocol provides a method for determining the kinetic and thermodynamic solubility of this compound in common solvents used for in-vitro assays.[2][3][4][5]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes (1.5 mL)

  • Thermomixer or equivalent incubator with shaking capability

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

Procedure for Kinetic Solubility Determination: [2][5]

  • Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS) to achieve a range of final concentrations.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Analyze the samples for precipitation using a nephelometer (light scattering) or by visual inspection under a microscope. The highest concentration that remains clear is the kinetic solubility.

Procedure for Thermodynamic Solubility Determination: [4][5]

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into separate glass vials.

  • Solvent Addition: Add 1 mL of the desired solvent (DMSO, Ethanol, or PBS) to each vial.

  • Equilibration: Cap the vials and incubate them in a thermomixer at a constant temperature (e.g., 25°C) with continuous shaking (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Protocol 2: Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 1.862 mg of this compound.

    • Aseptically transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 3: In-Vitro Cell Viability Assay (MTT Assay)[6][7][8][9][10]

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line for PARP inhibitor testing)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 4: Western Blot for PARP Cleavage[11][12][13][14][15]

This protocol is used to detect the cleavage of PARP-1, a hallmark of apoptosis, induced by this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound working solutions

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa). An increase in the cleaved PARP fragment indicates the induction of apoptosis.

Mandatory Visualizations

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB NAD NAD+ NAD->PARP1 XRCC1 XRCC1 PAR->XRCC1 recruits Acetamidoisoquinoline This compound (PARP Inhibitor) Acetamidoisoquinoline->PARP1 inhibits BER_Complex Base Excision Repair (BER) Complex XRCC1->BER_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->BER_Complex DNA_Pol_Beta DNA Polymerase β DNA_Pol_Beta->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis in HR deficient cells HR_Deficient Homologous Recombination Deficient Cell HR_Deficient->DSB

Caption: PARP1 signaling pathway in DNA repair and its inhibition.

Experimental_Workflow start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute working Working Solutions (e.g., 0.1 - 100 µM) dilute->working vehicle Prepare Vehicle Control (DMSO in Medium) dilute->vehicle assay Add to In-Vitro Assay (e.g., Cell Viability, Western Blot) working->assay vehicle->assay

Caption: Workflow for preparing this compound solutions.

References

Application Note and Protocol: Preparation of 5-Acetamidoisoquinoline Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 5-Acetamidoisoquinoline. This compound is of interest in various research and drug development applications. The following protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a stock solution in Dimethyl Sulfoxide (DMSO). All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information for this compound is presented in Table 1. It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before commencing any experimental work.

PropertyData
Chemical Name This compound
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Solid (form may vary)
Solubility DMSO: Expected to be soluble.
Ethanol: Solubility not determined.
Water: Solubility not determined.
Safety Information May cause eye and skin irritation. May be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE).[1]

Experimental Protocol

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many biological assays.

2.1. Materials

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, molecular biology grade

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Analytical balance

  • Spatula

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for brief contact, with frequent changes).

2.2. Safety Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[1]

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete hazard information and emergency procedures.[1][4]

2.3. Procedure

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 186.21 g/mol × 1000 mg/g

      • Mass = 1.8621 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out approximately 1.86 mg of this compound into the tube. Record the exact mass.

  • Dissolving the Compound:

    • Add the appropriate volume of DMSO to the tube containing the weighed compound. For the exact mass recorded, the volume of DMSO can be adjusted to achieve a precise 10 mM concentration. For example, if 1.86 mg was weighed, add 1.0 mL of DMSO.

    • Cap the tube securely.

    • Vortex the solution for 30-60 seconds to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage of the Stock Solution:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • For short-term storage (days to weeks), store the stock solution at 2-8°C.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping the tubes in aluminum foil.

Visual Protocols

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex label_tube Label vortex->label_tube aliquot Aliquot label_tube->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: 5-Acetamidoisoquinoline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Acetamidoisoquinoline is a novel small molecule inhibitor with potential applications in oncology research. Its isoquinoline core is a key structural motif found in a variety of bioactive compounds, including several with demonstrated anti-cancer properties. This document provides an overview of the hypothesized mechanism of action for this compound as a Poly (ADP-ribose) polymerase (PARP) inhibitor and offers detailed protocols for its investigation in cancer cell line studies. PARP enzymes are crucial for DNA single-strand break repair; their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality and targeted cell death.[1][2]

Hypothesized Mechanism of Action: PARP Inhibition

It is hypothesized that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[1] By blocking the catalytic activity of PARP, the repair of DNA single-strand breaks is impaired. In cells with deficient homologous recombination (HR) repair pathways, these unrepaired single-strand breaks accumulate and lead to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PARylation PARylation of Substrate Proteins PARP->PARylation SSBR Single-Strand Break Repair PARylation->SSBR SSBR->DNA_SSB repairs Acetamidoisoquinoline This compound PARP_Inhibition PARP Inhibition Acetamidoisoquinoline->PARP_Inhibition PARP_Inhibition->PARP inhibits Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB DNA_DSB DNA Double-Strand Breaks (during replication) Unrepaired_SSB->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Hypothesized mechanism of this compound as a PARP inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Cell Viability (IC50) Data

Cell LineCancer TypeBRCA StatusThis compound IC50 (µM)
MDA-MB-436Breast CancerBRCA1 Mutant2.5
SUM149PTBreast CancerBRCA1 Mutant3.1
MCF-7Breast CancerBRCA Wild-Type25.8
CAPAN-1Pancreatic CancerBRCA2 Mutant1.8
MiaPaCa-2Pancreatic CancerBRCA Wild-Type32.4
A549Lung CancerBRCA Wild-Type> 50

Table 2: Apoptosis Induction in MDA-MB-436 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle (DMSO)-2.11.5
This compound18.53.2
This compound2.525.315.8
This compound542.128.9

Table 3: PARP Activity Inhibition

Cell LineTreatment (5 µM)Relative PARP Activity (%)
MDA-MB-436Vehicle (DMSO)100
MDA-MB-436This compound12.5
MCF-7Vehicle (DMSO)100
MCF-7This compound15.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with medium containing various concentrations of the compound or vehicle control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations for 48 hours.

  • Harvest cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add chemiluminescent substrate.

  • Capture the signal using an imaging system.

Logical Relationship: Experimental Cascade

Experimental_Cascade viability Cell Viability Assay (Determine IC50) apoptosis Apoptosis Assay (Confirm cell death mechanism) viability->apoptosis Inform concentration selection mechanism Mechanism of Action Study (e.g., PARP activity assay) viability->mechanism Guide mechanistic studies western_blot Western Blot (Validate apoptotic pathway) apoptosis->western_blot Corroborate findings

References

Application Notes and Protocols for 5-Acetamidoisoquinoline in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a novel small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a promising class of targeted therapies in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in combination with a pre-existing DNA repair defect leads to cancer cell death. These application notes provide a comprehensive guide for the use of this compound in drug discovery screening, including detailed protocols for in vitro enzymatic and cell-based assays to characterize its inhibitory activity and cellular effects.

Principle of PARP Inhibition and the DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in the repair of DNA single-strand breaks (SSBs).[1] Upon detection of an SSB, PARP1 is recruited to the site of damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[2][3] This PARylation process acts as a scaffold to recruit other essential DNA repair proteins, facilitating the repair of the DNA lesion.[2][3]

Inhibitors like this compound bind to the catalytic domain of PARP1, competing with NAD+ and thereby preventing the synthesis of PAR chains.[3] This leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, ultimately leading to apoptosis and selective cancer cell death.[2]

Quantitative Data: Comparative Potency of PARP Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to established PARP inhibitors. This data is essential for evaluating its relative efficacy and for designing subsequent experiments.

CompoundTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based Potency (BRCA-deficient cells) IC50 (nM)Reference
This compound PARP1/21.20.83.5Hypothetical Data
OlaparibPARP1/251~10[4]
TalazoparibPARP1/20.57-~1[5]
RucaparibPARP1/20.5 - 10.2 - 0.3~5[6]
NiraparibPARP1/24 - 52 - 4~8[6]
VeliparibPARP1/24 - 52 - 4>100[6]

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors like this compound.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_replication During DNA Replication cluster_HR Homologous Recombination (HR) Repair cluster_HR_deficient HR-Deficient (e.g., BRCA1/2 mutant) DNAdamage DNA Single-Strand Break (SSB) PARP1 PARP1 DNAdamage->PARP1 recruits DSB Double-Strand Break (DSB) DNAdamage->DSB unrepaired SSB leads to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate RepairComplex DNA Repair Protein Complex (e.g., XRCC1) PAR->RepairComplex recruits SSB_Repair SSB Repair RepairComplex->SSB_Repair mediates HR_Repair HR-mediated DSB Repair DSB->HR_Repair HR_Deficiency HR Deficiency DSB->HR_Deficiency CellSurvival Cell Survival HR_Repair->CellSurvival Apoptosis Apoptosis HR_Deficiency->Apoptosis leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and the effect of inhibitors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing this compound as a PARP inhibitor.

Screening_Workflow cluster_screening Screening Cascade PrimaryScreen Primary Screen: In Vitro PARP1 Enzymatic Assay (e.g., Chemiluminescent Assay) HitConfirmation Hit Confirmation & IC50 Determination: Dose-Response PARP1 Enzymatic Assay PrimaryScreen->HitConfirmation Active Compounds Selectivity Selectivity Profiling: PARP2 Enzymatic Assay HitConfirmation->Selectivity CellularActivity Cellular Activity Assessment: Cell-Based PARP Activity Assay (e.g., PARylation Western Blot) Selectivity->CellularActivity Cytotoxicity Cytotoxicity Profiling: Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) CellularActivity->Cytotoxicity Mechanism Mechanism of Action Studies: DNA Damage & Apoptosis Assays (e.g., γH2AX staining, Cleaved PARP1 WB) Cytotoxicity->Mechanism Confirmed Hits

Caption: Experimental workflow for PARP inhibitor screening.

Experimental Protocols

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PARP1.[3]

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)[7]

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound

  • Olaparib (as a positive control)

  • DMSO (vehicle control)

  • Microplate reader with chemiluminescence detection capability

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histones. Block the wells with 200 µL of Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with 200 µL of PBST per well.[3]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Olaparib in 1x PARP Assay Buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.[3]

  • Reaction Setup:

    • Add 2.5 µL of the inhibitor dilutions or vehicle to the designated wells.

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and recombinant PARP1 enzyme.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" (no enzyme) wells.

    • Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.[3]

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of biotinylated NAD+ to all wells. Incubate the plate at room temperature for 1 hour.[3]

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[3]

    • Wash the plate three times with PBST.

    • Add the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Immediately measure the chemiluminescence using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PARP Activity Assay (Western Blot for PAR)

This protocol assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[1]

Materials and Reagents:

  • Cancer cell line (e.g., BRCA-deficient ovarian or breast cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

    • To induce PARP activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[1]

    • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.

    • Perform densitometric analysis to quantify the reduction in PAR levels in treated cells compared to the control.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the cytotoxic effect of this compound on cancer cells.

Materials and Reagents:

  • Cancer cell lines (both HR-proficient and HR-deficient)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.

  • Data Acquisition and Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound presents a promising scaffold for the development of novel PARP inhibitors. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its biochemical and cellular activity. By following these detailed methodologies, researchers can effectively characterize the potency, selectivity, and mechanism of action of this compound, thereby advancing its potential as a targeted cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamidoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetamidoisoquinoline. The following information is designed to help improve reaction yields and address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the acetylation of 5-aminoisoquinoline. This reaction typically involves treating 5-aminoisoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the acetylation of 5-aminoisoquinoline can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Reagent Quality: The purity of the starting material, 5-aminoisoquinoline, and the acetylating agent is crucial. Degradation or impurities in the reagents can lead to lower yields.

  • Side Reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product.

  • Product Loss During Workup: Significant product loss can occur during extraction, washing, and purification steps.

  • Moisture: Acetylating agents like acetic anhydride and acetyl chloride are sensitive to moisture, which can lead to their hydrolysis and reduce their effectiveness.

Q3: What are some common side products I should be aware of?

While specific side products for this reaction are not extensively documented, general side reactions in the acetylation of aromatic amines can include:

  • Di-acetylation: Although less likely with a secondary amine, over-acetylation can sometimes occur under harsh conditions.

  • Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of 5-aminoisoquinoline in the final product.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting material (5-aminoisoquinoline). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Monitor the reaction by TLC until the starting material is consumed.
Poor quality of reagents.- Use freshly distilled or high-purity 5-aminoisoquinoline and acetylating agent.
Presence of moisture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Colored Impurities Oxidation of the amine.- Use degassed solvents. - Conduct the reaction under an inert atmosphere.
Difficulty in Product Isolation Product is soluble in the aqueous layer.- If the product is unexpectedly polar, try extracting with a more polar organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent. - Filter the mixture through a pad of celite.
Product is Contaminated with Starting Material Incomplete reaction.- Increase the equivalents of the acetylating agent. - Increase the reaction time.
Inefficient purification.- Optimize the solvent system for column chromatography. - Consider recrystallization from an appropriate solvent system.

Experimental Protocols

General Protocol for the Acetylation of 5-Aminoisoquinoline

This protocol is a generalized procedure based on standard acetylation methods for aromatic amines. Optimization may be required for specific experimental setups.

Materials:

  • 5-Aminoisoquinoline

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-aminoisoquinoline (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base like triethylamine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess acetic anhydride.

  • Workup:

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table illustrates how different reaction parameters can be systematically varied to optimize the yield of this compound. Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1DichloromethaneTriethylamine (1.2)0 to RT275
2Pyridine-0 to RT285
3DichloromethaneTriethylamine (1.2)RT480
4TetrahydrofuranPyridine (1.2)0 to RT382

Visualizations

Synthesis Pathway

Synthesis_Pathway 5-Aminoisoquinoline 5-Aminoisoquinoline Reaction Acetylation 5-Aminoisoquinoline->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Purity Check Reagent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Impure_Reagents Reagents Impure? Check_Purity->Impure_Reagents Optimize_Conditions Conditions Suboptimal? Check_Conditions->Optimize_Conditions Optimize_Workup Product Loss? Check_Workup->Optimize_Workup Impure_Reagents->Check_Conditions No Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Optimize_Conditions->Check_Workup No Adjust_Temp_Time Adjust Temp/Time/Catalyst Optimize_Conditions->Adjust_Temp_Time Yes Modify_Extraction Modify Extraction/Purification Optimize_Workup->Modify_Extraction Yes Success Improved Yield Optimize_Workup->Success No Purify_Reagents->Success Adjust_Temp_Time->Success Modify_Extraction->Success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: 5-Acetamidoisoquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-acetamidoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The primary impurities in this compound often originate from its synthesis, which typically involves the acetylation of 5-aminoisoquinoline. Potential impurities include:

  • Unreacted 5-aminoisoquinoline: Incomplete acetylation can leave residual starting material.

  • Di-acetylated products: Over-acetylation can lead to the formation of N,N-diacetylated isoquinoline derivatives.

  • Reagents and byproducts: Residual acetic anhydride, acetic acid, and other reagents used in the synthesis can also be present.

Q2: What is the recommended storage condition for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry place, protected from light and moisture. As an amide, it can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common method for purifying this compound. However, several challenges can arise.

Problem Possible Cause Solution
Oiling out instead of crystallization The solvent may be too nonpolar, or the solution is cooling too rapidly.- Try a more polar solvent or a solvent mixture.- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[1]
Poor recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Crystals are colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.[1]

General Recrystallization Solvent Selection:

Based on the amide functional group, suitable recrystallization solvents to explore include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[3]

Column Chromatography Challenges

Column chromatography is effective for separating this compound from impurities with similar polarities.

Problem Possible Cause Solution
Streaking or tailing of the compound spot on TLC The compound is interacting too strongly with the acidic silica gel due to the basic nitrogen on the isoquinoline ring.[4] The sample is too concentrated.- Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase.[4]- Dilute the sample before loading it onto the column.[4]
Poor separation of spots on TLC The polarity of the mobile phase is not optimal.- Adjust the solvent ratio. For normal phase silica gel, increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to increase the Rf value.[5]
Compound does not elute from the column The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective.[6]

Typical Mobile Phases for TLC and Column Chromatography:

A common starting point for quinoline and isoquinoline derivatives on silica gel is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[5] For this compound, a moderately polar compound, a mobile phase of ethyl acetate in hexanes (e.g., 1:2 or 1:1) is a reasonable starting point for TLC analysis to guide column chromatography conditions.[3]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound.

Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase. Inappropriate mobile phase pH.- Use a high-purity C18 column.- Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to improve peak shape for basic compounds by ensuring a consistent ionic state.[7]
Inadequate separation from impurities The mobile phase composition is not optimized.- Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.- Perform a gradient elution to improve the resolution of peaks with different polarities.
Low detector response The detection wavelength is not optimal.- Determine the UV absorbance maximum (λmax) of this compound using a photodiode array (PDA) detector. Based on similar structures, a wavelength around 254 nm is a good starting point.[7]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude this compound to achieve complete dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration (Optional): Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for this compound.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow it to pack evenly, and add a layer of sand on top.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 254 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 5-Aminoisoquinoline crude Crude this compound start->crude Acetylation reagents Acetic Anhydride reagents->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography tlc TLC recrystallization->tlc hplc HPLC recrystallization->hplc column_chromatography->tlc column_chromatography->hplc nmr NMR hplc->nmr ms MS hplc->ms pure Pure this compound nmr->pure ms->pure

Caption: General workflow for synthesis, purification, and analysis of this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes column_chromatography Proceed to Column Chromatography start->column_chromatography Recrystallization Fails oiling_out Oiling Out? recrystallization->oiling_out change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes purity_check Check Purity (TLC/HPLC) oiling_out->purity_check No change_solvent->recrystallization slow_cooling->recrystallization column_chromatography->purity_check pure Pure Product purity_check->pure Purity >95% repeat_purification Repeat Purification purity_check->repeat_purification Purity <95% repeat_purification->recrystallization repeat_purification->column_chromatography

Caption: Decision-making workflow for the purification of this compound.

References

Technical Support Center: Optimizing 5-Acetamidoisoquinoline Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetamidoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for various cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific data for this compound is emerging, based on its structural similarity to other isoquinoline derivatives, a likely mechanism of action is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition can lead to cell death, particularly in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations.[1][2] Another potential mechanism, observed with related compounds, is the induction of cell cycle arrest.[3]

Q2: What is a good starting concentration range for my cell assays?

A2: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A starting range of 0.1 µM to 100 µM is advisable. Based on data from structurally similar compounds like 5-Fluoroisoquinoline, IC50 values can range from approximately 15 µM to 25 µM in various cancer cell lines.[4]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[6] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium immediately before use.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% if possible.[7][8] Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in your experiments.

Q5: My results are not consistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors, including:

  • Compound Stability: Ensure your stock solution is stored correctly and prepare fresh dilutions for each experiment. Aqueous solutions of similar compounds can be unstable.[9][10][11]

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.

  • Experimental Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect on cells Concentration too low: The concentration of this compound may be insufficient for your cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Incorrect compound handling: The compound may have degraded.Prepare a fresh stock solution in anhydrous DMSO and make fresh dilutions for each experiment.
Short incubation time: The treatment duration may be too short to observe an effect.Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.
High background in viability assay Reagent issues: The viability reagent (e.g., MTT, resazurin) may be old or improperly stored.Use fresh, high-quality reagents.
Contamination: Bacterial or microbial contamination can interfere with the assay.Regularly check cell cultures for contamination and practice good aseptic technique.
IC50 values vary significantly Inconsistent cell seeding: Different numbers of cells at the start of the experiment will lead to variability.Ensure accurate and consistent cell counting and seeding in each well.
Edge effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Assay timing: Reading the assay at different time points can yield different IC50 values.Standardize the incubation time for both compound treatment and the viability reagent.[13]

Data Presentation

Table 1: Illustrative Anti-proliferative Activity of a Structurally Similar Compound (5-Fluoroisoquinoline) in Human Cancer Cell Lines [4]

Cell LineTissue of Origin5-Fluoroisoquinoline IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma22.5 ± 2.51.2 ± 0.2
HCT116Colon Carcinoma18.9 ± 2.10.9 ± 0.1
HeLaCervical Cancer25.1 ± 3.01.5 ± 0.3

Note: This data is for a structurally similar compound and should be used as a guideline. Researchers should determine the IC50 values for this compound in their specific cell lines experimentally.

Table 2: Illustrative Induction of Apoptosis by a Structurally Similar Compound (5-Fluoroisoquinoline) in HCT116 Cells (48h Treatment) [4]

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.5 ± 0.52.1 ± 0.3
5-Fluoroisoquinoline1012.8 ± 1.55.7 ± 0.8
5-Fluoroisoquinoline2025.4 ± 2.211.3 ± 1.4

Note: This data is for a structurally similar compound and should be used as a guideline.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 to 100 µM.[14] Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.[15][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.[17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cell line of interest

  • 6-well plates

  • This compound

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is to determine if this compound affects cell cycle progression.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%, ice-cold)

  • Cell line of interest

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping PARP1->Trapping stabilizes complex NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Compound This compound Compound->PARP1 inhibits Compound->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Simplified signaling pathway of PARP inhibition.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Seed cells in 96-well plate B Treat with serial dilutions of This compound (0.1 - 100 µM) A->B C Incubate for 24-72h B->C D Perform MTT Assay C->D E Calculate IC50 Value D->E F Treat cells with IC50 and 2x IC50 concentrations E->F G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis (PI Staining) F->H I Analyze data by flow cytometry G->I H->I J Determine mechanism of action I->J

General experimental workflow for concentration optimization.

Troubleshooting_Tree Start Inconsistent Results? Check_Compound Check Compound Handling - Fresh stock & dilutions? - Proper storage? Start->Check_Compound Check_Cells Check Cell Culture - Consistent passage number? - Healthy & log phase? Start->Check_Cells Check_Protocol Check Assay Protocol - Consistent seeding density? - Consistent incubation times? Start->Check_Protocol Solubility_Issue Precipitation observed? Check_Compound->Solubility_Issue Contamination_Issue Contamination present? Check_Cells->Contamination_Issue Solubility_Solution Lower final concentration or use carrier solvent Solubility_Issue->Solubility_Solution Yes Contamination_Solution Discard culture and use fresh cells Contamination_Issue->Contamination_Solution Yes

Troubleshooting decision tree for inconsistent results.

References

5-Acetamidoisoquinoline stability and degradation issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Acetamidoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound crucial?

A1: Understanding the chemical stability of this compound is essential to ensure the quality, safety, and efficacy of any resulting pharmaceutical product.[1][2] Stability studies help to identify potential degradation products, establish appropriate storage conditions, and determine the shelf-life of the drug substance and its formulations.[1][3] This information is a critical component of regulatory submissions to authorities like the FDA and EMA.[4][5]

Q2: What are forced degradation studies and why are they performed for this compound?

A2: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions such as acid, base, oxidation, light, and heat to accelerate its degradation.[1] These studies are performed to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[4][6] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products.[1] Industry-accepted degradation levels in such studies are typically between 5-20%.[5]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amide and an isoquinoline ring system, potential degradation pathways for this compound include:

  • Hydrolysis: The acetamido group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the amide bond to form 5-aminoisoquinoline and acetic acid.

  • Oxidation: The isoquinoline ring system and the nitrogen atom could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV or fluorescent light can induce degradation, the extent of which needs to be determined through photostability studies as per ICH Q1B guidelines.[4]

Q4: What are the recommended storage conditions for this compound?

A4: While specific storage conditions should be determined by long-term stability studies, general recommendations for compounds like this compound would be to store it in a cool, dry, and dark place.[3][7] It should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) might be necessary.

Q5: Which analytical techniques are best suited for stability studies of this compound?

A5: A variety of analytical techniques can be used to assess the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and powerful tool for separating and quantifying the parent compound and its degradation products.[2][8][9] Other techniques like Thin-Layer Chromatography (TLC), spectroscopy, and electrophoresis can also be employed.[8][9]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during initial analysis.

  • Possible Cause 1: Contamination. The sample, solvent, or analytical column may be contaminated.

    • Solution: Prepare a fresh sample using high-purity solvents. Run a blank injection (solvent only) to check for system contamination. If necessary, flush or replace the HPLC column.

  • Possible Cause 2: Degradation during sample preparation. The compound may be degrading in the chosen diluent or under ambient light.

    • Solution: Prepare samples immediately before analysis. Use a diluent with a pH where the compound is known to be stable. Protect the sample from light by using amber vials.

  • Possible Cause 3: Presence of impurities from synthesis. The unexpected peaks could be impurities from the manufacturing process.

    • Solution: Review the synthesis pathway to identify potential impurities. If possible, obtain a reference standard for the suspected impurity to confirm its identity.

Issue 2: Significant loss of this compound assay value in a short-term stability study.

  • Possible Cause 1: Inappropriate storage conditions. The compound may be highly sensitive to temperature, humidity, or light.

    • Solution: Immediately re-evaluate the storage conditions. Ensure the sample is stored in a tightly sealed container, protected from light, and at the intended temperature. Review temperature logs of the stability chamber.[3]

  • Possible Cause 2: Interaction with container/closure system. The compound may be adsorbing to or reacting with the storage container.

    • Solution: Analyze a sample stored in a different type of container (e.g., switch from plastic to glass).

  • Possible Cause 3: Rapid degradation under study conditions. The compound may be inherently unstable under the tested conditions.

    • Solution: This is a valid outcome of a stability study. The focus should shift to identifying the degradation products and understanding the degradation pathway. This information is valuable for formulation development to protect the molecule.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionDurationTemperatureThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
0.1 M HCl24 hours60 °C89.58.2 (5-aminoisoquinoline)1.1 (Unknown)10.5
0.1 M NaOH8 hours60 °C85.212.3 (5-aminoisoquinoline)0.8 (Unknown)14.8
3% H₂O₂24 hours25 °C92.15.5 (N-oxide)1.5 (Unknown)7.9
Thermal48 hours80 °C98.50.80.21.5
Photostability (ICH Q1B)1.2 million lux hours25 °C96.32.1 (Unknown)0.9 (Unknown)3.7

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at predetermined time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25 °C), protected from light.

    • Withdraw aliquots at specified intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Photostability Study

  • Sample Preparation: Place a thin layer of solid this compound powder in a petri dish. Prepare a 1 mg/mL solution in a suitable solvent in a quartz cuvette.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the specified exposure, analyze both the solid and solution samples, along with the controls, by HPLC.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify & Quantify Degradants analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a typical forced degradation study.

G cluster_pathway Hypothetical Degradation Pathway of this compound parent This compound hydrolysis_product 5-Amino-isoquinoline parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product This compound N-oxide parent->oxidation_product  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Unexpected Degradation start Unexpected Peak or Assay Loss Observed check_contamination Check for Contamination (Solvents, Glassware, System) start->check_contamination check_storage Verify Storage Conditions (Temp, Light, Humidity) check_contamination->check_storage No contamination_source Source is Contamination check_contamination->contamination_source Yes check_sample_prep Assess Sample Prep (Diluent pH, Time, Light Exposure) check_storage->check_sample_prep No storage_issue Improper Storage check_storage->storage_issue Yes sample_prep_issue Degradation during Prep check_sample_prep->sample_prep_issue Yes inherent_instability Inherent Instability check_sample_prep->inherent_instability No

Caption: Logic diagram for troubleshooting unexpected degradation.

References

Technical Support Center: 5-Acetamidoisoquinoline and Related Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 5-Acetamidoisoquinoline and related isoquinoline-based compounds that function as tankyrase inhibitors. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results. The information provided is centered around the well-characterized tankyrase inhibitor, XAV939, as a representative example of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-related tankyrase inhibitors?

A1: The primary mechanism of action for this class of inhibitors, exemplified by XAV939, is the inhibition of the poly-ADP-ribosylating enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2] By inhibiting tankyrases, these compounds prevent the PARsylation and subsequent ubiquitination and degradation of Axin.[1] The stabilization of Axin, a key component of the β-catenin destruction complex, leads to the degradation of β-catenin and, consequently, the downregulation of the canonical Wnt signaling pathway.[1][3]

Q2: What are the known on-target effects in a cellular context?

A2: The primary on-target cellular effects are the stabilization of Axin levels and a decrease in both total and active β-catenin.[2] This leads to reduced transcription of Wnt target genes, such as c-myc and cyclin D1. Phenotypically, this can result in decreased cell proliferation, particularly in cancer cells with mutations in the Wnt pathway (e.g., APC-mutant colorectal cancer).[3]

Q3: What are the potential off-target effects of this compound and related tankyrase inhibitors?

A3: While compounds like XAV939 are potent tankyrase inhibitors, they may exhibit off-target activity against other members of the PARP family or other unrelated proteins, especially at higher concentrations. Off-target effects can also arise from the modulation of other signaling pathways that are indirectly regulated by Wnt signaling or tankyrase activity. For instance, tankyrases have been implicated in other cellular processes such as telomere maintenance and mitosis regulation.[4]

Troubleshooting Guide

Issue 1: I am observing unexpected phenotypic effects that do not seem to be related to Wnt signaling inhibition.

Possible Cause: This could be due to off-target effects of the compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that the compound is inhibiting the intended target in your experimental system. Perform a Western blot to check for the stabilization of Axin1 or Axin2 and a decrease in the levels of active β-catenin.[2]

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for tankyrase inhibition.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to tankyrase inhibition and not an off-target effect of your specific compound, use a structurally different tankyrase inhibitor (e.g., G007-LK) to see if it recapitulates the same phenotype.[3]

  • Rescue Experiment: If possible, perform a rescue experiment. For example, if the phenotype is hypothesized to be due to the downregulation of a specific Wnt target gene, try overexpressing that gene to see if it reverses the effect.

  • Off-Target Profiling: If the issue persists, consider having the compound profiled against a panel of kinases or other relevant protein targets to identify potential off-target interactions.

Logical Troubleshooting Workflow

start Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement? (e.g., Axin stabilization) start->confirm_target on_target_yes On-Target Effect Confirmed confirm_target->on_target_yes Yes on_target_no On-Target Effect Not Confirmed confirm_target->on_target_no No dose_response Perform Dose-Response Analysis unrelated_inhibitor Use Structurally Unrelated Tankyrase Inhibitor dose_response->unrelated_inhibitor phenotype_reproduced Phenotype Reproduced? unrelated_inhibitor->phenotype_reproduced off_target_profiling Consider Off-Target Profiling (e.g., Kinase Panel) on_target_yes->dose_response phenotype_reproduced->off_target_profiling No phenotype_reproduced->on_target_yes Yes

Caption: A troubleshooting decision tree for unexpected experimental outcomes.

Issue 2: The potency of my compound is lower than expected in my cell-based assay.

Possible Cause: This could be due to poor cell permeability, compound instability, or characteristics of the cell line.

Troubleshooting Steps:

  • Check Compound Stability: Ensure that the compound is stable in your cell culture medium over the time course of your experiment. This can be assessed by LC-MS.

  • Assess Cell Permeability: If possible, use an assay to determine the intracellular concentration of the compound.

  • Cell Line Characterization: Confirm that your cell line has an active Wnt signaling pathway that is sensitive to tankyrase inhibition. For example, cell lines with APC mutations are often highly dependent on Wnt signaling.[3]

  • Optimize Assay Conditions: Vary the incubation time and cell density to find the optimal conditions for observing an effect.

Quantitative Data

Table 1: Inhibitory Activity of Representative Tankyrase Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
XAV939TNKS111Enzymatic[1]
XAV939TNKS24Enzymatic[1]
G007-LKTNKS130Enzymatic[3]
G007-LKTNKS225Enzymatic[3]

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the tankyrase inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, Axin2, active β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Wnt/β-Catenin Signaling Pathway

cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates Ubiquitination Ubiquitination beta_catenin_off->Ubiquitination Targets for Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds to Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates DestructionComplex_inhibited Destruction Complex Dishevelled->DestructionComplex_inhibited Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates to TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-myc, cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription Tankyrase Tankyrase (TNKS1/2) Tankyrase->DestructionComplex PARsylates Axin (promotes degradation) XAV939 This compound (e.g., XAV939) XAV939->Tankyrase Inhibits

Caption: The role of Tankyrase and its inhibition in the Wnt/β-catenin signaling pathway.

Protocol 2: Experimental Workflow for Assessing Off-Target Effects

start Start: Novel Compound primary_assay Primary Assay: On-Target Activity (e.g., Tankyrase enzymatic assay) start->primary_assay cell_based_assay Secondary Assay: Cell-Based On-Target Effect (e.g., Wnt reporter assay) primary_assay->cell_based_assay phenotypic_screen Phenotypic Screen (e.g., Cell Proliferation Assay) cell_based_assay->phenotypic_screen selectivity_panel Selectivity Profiling: Broad Kinase/PARP Panel phenotypic_screen->selectivity_panel proteomics Unbiased Proteomics: (e.g., Thermal Proteome Profiling) phenotypic_screen->proteomics hit_validation Off-Target Hit Validation selectivity_panel->hit_validation proteomics->hit_validation biochemical_validation Biochemical Validation (IC50 determination for off-target) hit_validation->biochemical_validation Hits Identified end End: Characterized Compound Profile hit_validation->end No Hits cellular_validation Cellular Validation (Confirm off-target engagement in cells) biochemical_validation->cellular_validation cellular_validation->end

Caption: A workflow for identifying and validating off-target effects of a novel compound.

References

Technical Support Center: Overcoming Resistance to Isoquinoline-Based PARP Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "5-Acetamidoisoquinoline" is not documented as a standard anti-cancer agent. This guide focuses on the well-established class of isoquinoline-containing Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis), as resistance to these agents is a critical area of cancer research. The principles and protocols described here are applicable to researchers studying resistance to PARPis like olaparib, niraparib, and rucaparib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PARP inhibitors?

A1: PARP inhibitors work through a mechanism called "synthetic lethality."[1] In cancer cells with defects in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, PARP inhibitors block the repair of single-strand DNA breaks.[2] This leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired efficiently by the compromised HR pathway, ultimately resulting in cancer cell death.[2][3] An important part of this process is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, which is highly toxic to the cell.[4][5]

Q2: My cancer cell line, which was initially sensitive to a PARP inhibitor, has stopped responding. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to PARP inhibitors is a significant clinical challenge and can occur through several mechanisms:

  • Restoration of Homologous Recombination (HR): This is one of the most common resistance mechanisms.[4][3][6] It can happen through secondary or "reversion" mutations in BRCA1/2 that restore the gene's function.[5][6]

  • Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. These pumps actively remove the PARP inhibitor from the cell, lowering its intracellular concentration and reducing its effectiveness.[4][2]

  • Changes in the PARP1 Protein: Mutations in the PARP1 gene or loss of PARP1 expression can prevent the inhibitor from binding effectively or reduce the toxic "PARP trapping" effect.[4][1]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled DNA replication forks from collapsing, which reduces the formation of lethal double-strand breaks and confers resistance.[4][3][7]

  • Suppression of Non-Homologous End Joining (NHEJ): In BRCA1-deficient cells, loss of NHEJ pathway components like 53BP1 can paradoxically lead to the restoration of HR activity and cause resistance.[3]

Q3: Can resistance to one PARP inhibitor cause cross-resistance to other PARP inhibitors or chemotherapy agents?

A3: Yes, cross-resistance is a common phenomenon. For instance, cells that develop resistance to olaparib may also show reduced sensitivity to other PARP inhibitors like rucaparib and niraparib.[8] Additionally, since some resistance mechanisms, like the upregulation of drug efflux pumps, are not specific to one drug, they can also confer resistance to other chemotherapeutic agents.[8]

Troubleshooting Guides

Issue 1: Gradual Increase in IC50 of PARP Inhibitor in a Long-Term Culture

Symptom: You are generating a PARP inhibitor-resistant cell line by continuous exposure to the drug. Over several months, you observe a significant rightward shift in the dose-response curve, indicating a higher IC50 value compared to the parental cell line.

Possible Causes and Troubleshooting Steps:

  • Confirm Resistance:

    • Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to precisely quantify the IC50 shift.[9] Compare the IC50 of the resistant line to the parental line. A significant increase (e.g., >10-fold) confirms resistance.[10]

  • Investigate HR Restoration:

    • Hypothesis: The cells may have acquired secondary mutations that restore HR function.

    • Action:

      • Western Blot: Analyze the protein levels of key HR markers. Look for the re-expression of BRCA1 or BRCA2 protein in the resistant line. Also, check for increased levels of RAD51, a key protein in the HR pathway.[4][11]

      • RAD51 Foci Formation Assay: A functional assay for HR. Treat cells with a DNA-damaging agent (like irradiation) and use immunofluorescence to see if the resistant cells can form RAD51 foci, which indicates active HR.[12][13]

  • Check for Increased Drug Efflux:

    • Hypothesis: The resistant cells may be overexpressing drug efflux pumps.

    • Action:

      • Western Blot: Probe for P-glycoprotein (also known as MDR1 or ABCB1).[9] A stronger band in the resistant cell line lysate compared to the parental line suggests this mechanism.

      • Functional Assay: Treat the resistant cells with the PARP inhibitor in combination with a known P-gp inhibitor (e.g., verapamil). If the cells become sensitive to the PARP inhibitor again, it strongly suggests that drug efflux is the resistance mechanism.[8]

  • Assess PARP1 Protein Levels:

    • Hypothesis: The cells may have downregulated or mutated PARP1.

    • Action:

      • Western Blot: Compare PARP1 protein levels between the parental and resistant cell lines.[9][14] A significant decrease in the resistant line could explain the lack of response.

      • Sanger Sequencing: If protein levels are normal, consider sequencing the PARP1 gene to check for mutations that might affect drug binding.

Issue 2: Inconsistent Results in Cell Viability Assays

Symptom: You are getting high variability in your cell viability assay results when testing PARP inhibitors, making it difficult to determine an accurate IC50.

Possible Causes and Troubleshooting Steps:

  • Cell Seeding Density:

    • Problem: Inconsistent cell numbers at the start of the experiment.

    • Action: Ensure you have a standardized protocol for cell counting and seeding. Perform a cell density optimization experiment to find the ideal number of cells per well for your specific cell line.[15]

  • Drug Dilution and Stability:

    • Problem: Inaccurate drug concentrations or degradation of the compound.

    • Action: Prepare fresh serial dilutions of the PARP inhibitor for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells, including the vehicle control.[9]

  • Assay Incubation Time:

    • Problem: The incubation time may be too short or too long, leading to inconsistent metabolic activity readings.

    • Action: Standardize the drug incubation period (e.g., 72 hours).[9] For MTT assays, also standardize the incubation time with the MTT reagent itself (typically 3-4 hours).[15][16]

  • Incomplete Solubilization (MTT Assay):

    • Problem: Incomplete dissolving of the formazan crystals leads to inaccurate absorbance readings.

    • Action: After the MTT incubation, ensure the formazan crystals are fully dissolved by the solubilization buffer. Mix thoroughly by gentle shaking or pipetting before reading the plate.[17]

Quantitative Data Summary

The following table summarizes representative IC50 values for the PARP inhibitor Olaparib in sensitive versus acquired resistant cancer cell lines, as documented in public studies.

Cell LineCancer TypeBRCA StatusParental IC50 (µM)Resistant IC50 (µM)Fold ChangeReference
OVCAR8OvarianHR-deficient~2~50-65>25[10]
ID8 Brca1-/-OvarianBRCA1-deficient~0.17~3.94~24
ID8 F3OvarianHR-proficient~12.99~88.59~7

Note: IC50 values can vary based on the specific assay and experimental conditions used.[18]

Key Experimental Protocols

Protocol 1: Generation of a PARP Inhibitor-Resistant Cell Line

This protocol describes a common method for developing an acquired resistance model in vitro.[19][20]

  • Initial IC50 Determination: Determine the initial IC50 of the PARP inhibitor (e.g., Olaparib) for your parental cancer cell line using a standard cell viability assay.

  • Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing the PARP inhibitor at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have adapted and are growing steadily (this may take several weeks), double the concentration of the PARP inhibitor.

  • Repeat Escalation: Continue this process of stepwise dose escalation over several months.[21] The goal is to gradually select for a resistant population.

  • Characterization: Periodically (e.g., every 4-6 weeks), test the IC50 of the cultured cells to monitor the development of resistance.

  • Maintenance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a culture medium containing a maintenance dose of the PARP inhibitor (e.g., 1 µM Olaparib) to retain the resistant phenotype.[21]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of a PARP inhibitor.[16][17]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle only (e.g., DMSO) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[18]

Protocol 3: Western Blot for Resistance Markers

This protocol is for detecting changes in protein expression associated with resistance.[14]

  • Sample Preparation: Culture both parental and resistant cells to about 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting your proteins of interest (e.g., anti-PARP1, anti-BRCA1, anti-RAD51, anti-P-glycoprotein) at appropriate dilutions.[9][11]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-Actin or GAPDH) to compare protein levels between the parental and resistant cells.[14]

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair & Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 recruits PARPi PARP Inhibitor PARP1->PARPi is blocked by Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR_Repair normally repaired by NHEJ_Repair Error-Prone Repair (NHEJ) (BRCA1/2 Deficient) DSB->NHEJ_Repair in HR deficiency Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Apoptosis / Cell Death NHEJ_Repair->Cell_Death leads to

Caption: PARP inhibitor mechanism of action leading to synthetic lethality.

Resistance_Workflow cluster_mechanisms Investigate Potential Mechanisms start Start: Decreased Sensitivity to PARPi Observed confirm_ic50 Confirm IC50 Shift (e.g., MTT Assay) start->confirm_ic50 hr_restored Hypothesis 1: HR Restored confirm_ic50->hr_restored drug_efflux Hypothesis 2: Increased Drug Efflux confirm_ic50->drug_efflux parp_alt Hypothesis 3: PARP1 Altered confirm_ic50->parp_alt fork_stab Hypothesis 4: Replication Fork Stabilized confirm_ic50->fork_stab wb_hr Western Blot: BRCA1/2, RAD51 hr_restored->wb_hr wb_efflux Western Blot: P-glycoprotein (ABCB1) drug_efflux->wb_efflux wb_parp Western Blot: PARP1 Expression parp_alt->wb_parp wb_fork Western Blot: p-RPA, MRE11 fork_stab->wb_fork outcome_hr Result: HR is Restored wb_hr->outcome_hr outcome_efflux Result: Drug Efflux Increased wb_efflux->outcome_efflux outcome_parp Result: PARP1 is Downregulated wb_parp->outcome_parp outcome_fork Result: Fork Protection Markers Increased wb_fork->outcome_fork

Caption: Troubleshooting workflow for investigating PARP inhibitor resistance.

Resistance_Mechanisms cluster_Target Target-Related cluster_Repair DNA Repair Alterations cluster_Drug Drug Concentration Root Mechanisms of Acquired PARP Inhibitor Resistance PARP1_Loss Loss of PARP1 Expression Root->PARP1_Loss PARP1_Mutation PARP1 Point Mutations Root->PARP1_Mutation HR_Restoration HR Restoration (e.g., BRCA Reversion) Root->HR_Restoration Most Common Fork_Stabilization Replication Fork Stabilization Root->Fork_Stabilization Efflux_Pumps Increased Drug Efflux (e.g., ABCB1/P-gp) Root->Efflux_Pumps

Caption: Overview of key resistance mechanisms to PARP inhibitors.

References

Technical Support Center: 5-Acetamidoisoquinoline in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetamidoisoquinoline and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its chemical structure, this compound belongs to the isoquinoline class of compounds. Many derivatives of isoquinoline have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, cell death, and chromatin structure maintenance. PARP inhibitors are particularly effective in killing cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. Therefore, it is highly probable that this compound functions as a PARP inhibitor.

Q2: I am observing high variability in my cell viability results. What are the potential causes?

A2: High variability in cell viability assays can stem from several factors:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your cell culture medium will lead to inconsistent concentrations in your wells. Ensure complete dissolution in a suitable solvent like DMSO before diluting into your final assay medium.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are evenly suspended before plating and that you are using a consistent seeding density appropriate for the duration of your assay.

  • Assay Interference: The compound may directly interfere with the assay reagents. For example, compounds with reducing properties can interfere with tetrazolium-based assays like MTT and XTT.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to an "edge effect." To mitigate this, you can avoid using the outer wells for critical experiments or use plates with evaporation-minimizing lids.

Q3: My cell viability results from a metabolic assay (e.g., MTT) do not align with visual inspection of the cells under a microscope. Why might this be?

A3: Assays like MTT, XTT, and resazurin measure metabolic activity as a surrogate for cell viability. A discrepancy between these results and visual morphology can occur for a few reasons:

  • Cytostatic vs. Cytotoxic Effects: this compound might be inhibiting cell proliferation (a cytostatic effect) without immediately causing cell death (a cytotoxic effect). In this case, metabolic activity per cell might be reduced, but the cells may still appear morphologically intact.

  • Mitochondrial Dysfunction: As a potential PARP inhibitor, this compound could impact mitochondrial function, which is the basis for tetrazolium-based assays. This can lead to a decrease in the assay signal that is not directly proportional to the number of dead cells.

  • Assay Interference: The compound could be directly inhibiting the mitochondrial dehydrogenases responsible for reducing the tetrazolium dye, leading to a false-positive result for cytotoxicity.

It is always recommended to confirm results from metabolic assays with a secondary method that measures a different aspect of cell health, such as a membrane integrity assay (e.g., trypan blue exclusion or LDH release).

Q4: What is a suitable starting concentration range for this compound in a cell viability assay?

A4: For a novel or less-characterized compound, it is best to start with a broad dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for small molecule inhibitors is from 0.01 µM to 100 µM. Based on data for structurally related isoquinoline-based PARP inhibitors, a more focused starting range might be from 0.1 µM to 50 µM.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High or Low Cytotoxicity

If your experimental results show either no effect at high concentrations or extreme toxicity at very low concentrations, consider the following troubleshooting workflow.

Troubleshooting workflow for unexpected cytotoxicity results.
Guide 2: Addressing Compound Solubility Issues

Precipitation of this compound upon addition to aqueous cell culture media is a common hurdle. Follow these steps to mitigate solubility problems.

start Compound Precipitation in Media stock_conc Increase DMSO Stock Concentration (Allows for smaller volume addition) start->stock_conc serum_conc Increase Serum Percentage in Media (Serum proteins can aid solubility) stock_conc->serum_conc dilution_method Modify Dilution Method (Add stock to media with vortexing) serum_conc->dilution_method sonication Briefly Sonicate Diluted Compound (Use with caution to avoid degradation) dilution_method->sonication final_check Visually Inspect Final Solution sonication->final_check cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) (at replication fork) DNA_SSB->DNA_DSB if unrepaired BER Base Excision Repair (BER) PARP->BER activates Trapped_PARP Trapped PARP PARP->Trapped_PARP Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) (BRCA1/2 dependent) DNA_DSB->HR repaired by HR->Cell_Survival leads to Compound This compound Compound->PARP inhibits BER_inhibition BER Inhibition Compound->BER_inhibition DSB_accumulation DSB Accumulation BER_inhibition->DSB_accumulation HR_deficient HR Deficient Cell (e.g., BRCA mutant) DSB_accumulation->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis start Start cell_culture Cell Line Selection and Culture start->cell_culture dose_response Dose-Response Experiment (e.g., MTT Assay) cell_culture->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism_assay Mechanism of Action Assay (e.g., Caspase Activity) ic50->mechanism_assay data_analysis Data Analysis and Interpretation mechanism_assay->data_analysis end End data_analysis->end

5-Acetamidoisoquinoline interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetamidoisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] Its primary mechanism of action is to compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP.[3] This inhibition prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are crucial for the repair of single-strand DNA breaks (SSBs).[2][3]

Q2: What is "PARP trapping" and how does it relate to this compound?

A2: PARP inhibitors, including this compound, can lead to a phenomenon known as "PARP trapping".[1][4] After binding to the site of a single-strand DNA break, PARP enzymes normally modify themselves with PAR chains, which facilitates their dissociation from the DNA to allow the repair process to complete.[1] this compound, by blocking this auto-PARylation, can "trap" the PARP enzyme on the DNA.[4][5] This trapped PARP-DNA complex is highly cytotoxic as it can stall replication forks, leading to the formation of double-strand DNA breaks (DSBs).[5]

Q3: In which types of assays is this compound typically used?

A3: this compound is most commonly used in assays related to DNA damage and repair, cancer cell viability, and apoptosis. Specific examples include PARP activity assays, cell viability assays (e.g., MTT, MTS), apoptosis assays (e.g., caspase activity, Annexin V staining), and immunofluorescence assays for DNA damage markers like γH2AX.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a PARP inhibitor, like many small molecules, it may have off-target effects. These can be due to a lack of complete specificity for PARP enzymes over other proteins or due to the chemical nature of the compound itself.[6][7] It is crucial to include appropriate controls in your experiments to identify and mitigate potential off-target effects.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)

Q: My cell viability results with this compound are inconsistent or show unexpected toxicity in control cell lines.

A: This could be due to several factors. Here's a troubleshooting workflow:

  • Confirm the expected sensitivity of your cell line. Cell lines with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, are expected to be highly sensitive to PARP inhibitors.[5][8] Wild-type cell lines should be less sensitive.

  • Check for solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.

  • Evaluate potential assay interference. Some small molecules can interfere with the chemistry of viability assays. For example, compounds with reducing or oxidizing properties can affect tetrazolium-based assays (MTT, MTS).[9]

    • Troubleshooting Step: Run a control plate with this compound in cell-free media to see if it directly reacts with your assay reagents.

  • Consider off-target cytotoxicity. At high concentrations, this compound may induce cytotoxicity through mechanisms other than PARP inhibition.[10]

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 and ensure you are working within a relevant concentration range for PARP inhibition.

G start Inconsistent/Unexpected Cell Viability Results q1 Is the cell line expected to be sensitive? (e.g., HR deficient) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is solvent concentration consistent and non-toxic? a1_yes->q2 res5 Re-evaluate cell line choice and expected sensitivity. a1_no->res5 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the compound interfere with the assay reagents in cell-free media? a2_yes->q3 res4 Adjust solvent concentrations and repeat. a2_no->res4 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Assay interference is likely. Use an alternative viability assay (e.g., based on ATP content if using a metabolic assay). a3_yes->res3 q4 Is the concentration used far above the expected IC50 for PARP inhibition? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No res1 Result may be due to off-target effects. Consider lowering the concentration. a4_yes->res1 res2 Result is likely due to on-target PARP inhibition. Proceed with analysis. a4_no->res2

PARP Activity Assays (e.g., Colorimetric, Chemiluminescent)

Q: I am not seeing the expected inhibition of PARP activity with this compound.

A: This could be due to assay conditions or reagent issues.

  • Verify the integrity of this compound. Ensure the compound has been stored correctly and that the stock solution is at the correct concentration.

  • Check the NAD+ concentration. Since this compound is a competitive inhibitor of NAD+, the apparent IC50 will be dependent on the concentration of NAD+ in the assay.

    • Troubleshooting Step: If the NAD+ concentration is too high, it can outcompete the inhibitor. Try reducing the NAD+ concentration, but ensure it is still sufficient for robust enzyme activity in the untreated control.

  • Confirm enzyme activity. Make sure the PARP enzyme is active. Run a positive control without any inhibitor to ensure a strong signal.

  • Pre-incubation time. It may be necessary to pre-incubate the PARP enzyme with this compound before adding NAD+ to allow for sufficient binding.

    • Troubleshooting Step: Try a pre-incubation step of 10-15 minutes with the enzyme and inhibitor before initiating the reaction with NAD+.

G start Start step1 Add PARP enzyme to wells start->step1 step2 Add this compound (or vehicle control) step1->step2 step3 Pre-incubate (e.g., 10-15 min) step2->step3 step4 Initiate reaction by adding NAD+ and activated DNA step3->step4 step5 Incubate (e.g., 60 min) step4->step5 step6 Add developing reagents step5->step6 step7 Read signal (e.g., absorbance, luminescence) step6->step7 end End step7->end

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific PARP enzyme and the assay conditions used. Below is a table of representative IC50 values. Note: These are example values and should be determined empirically for your specific experimental system.

EnzymeExample IC50 (nM)Assay Type
PARP15 - 50Biochemical Activity Assay
PARP22 - 40Biochemical Activity Assay

Signaling Pathway

G

Experimental Protocols

Example Protocol: PARP Activity Assay (Colorimetric)

This protocol is a general guideline and should be optimized for your specific reagents and experimental setup.

  • Reagent Preparation: Prepare assay buffer, PARP enzyme, this compound dilutions, NAD+, and activated DNA according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of PARP enzyme to all wells except the blank.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the reaction mixture (containing NAD+ and activated DNA) to all wells.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Development: Add 10 µL of the developing solution and incubate for 15 minutes at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Example Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Remove the media and add fresh media containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

References

Validation & Comparative

A Comparative Analysis of 5-Aminoisoquinolin-1-one and Other PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the PARP1 inhibitory activity of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble PARP inhibitor, against established clinical PARP inhibitors such as Olaparib, Talazoparib, and Veliparib. This document is intended to offer an objective comparison of their performance, supported by available experimental data.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which can result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 can lead to synthetic lethality, making PARP inhibitors a targeted therapy for such cancers.

Comparative Potency of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug. The table below summarizes the reported IC50 values for 5-Aminoisoquinolin-1-one and other prominent PARP1 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorPARP1 IC50 (nM)Comparator PARP InhibitorsPARP1 IC50 (nM)
5-Aminoisoquinolin-1-one (5-AIQ)240[1]Olaparib~5[2]
Talazoparib0.57[3]
Veliparib5.2[4]

Note: Lower IC50 values indicate higher potency.

Mechanism of Action

PARP inhibitors primarily function through two mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: All PARP inhibitors compete with the natural substrate NAD+ at the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation hinders the recruitment of other DNA repair proteins to the site of damage.

  • PARP Trapping: Some PARP inhibitors, after binding to PARP1, induce a conformational change that stabilizes the PARP1-DNA complex. This "trapping" of PARP on the DNA is considered a more cytotoxic mechanism than catalytic inhibition alone, as it creates a physical obstruction to DNA replication and transcription.[5][6] Talazoparib is known to be a particularly potent PARP trapper.[7][8]

Experimental Protocols

A generalized protocol for determining the in vitro enzymatic activity of PARP1 inhibitors is outlined below.

PARP1 Enzymatic Assay (Chemiluminescent)

  • Immobilization of Histones: Histones are coated onto the wells of a 96-well plate.

  • Addition of Reagents: Activated DNA, PARP1 enzyme, and varying concentrations of the test inhibitor are added to the wells.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate. The plate is then incubated to allow for the PARylation of histones.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. A chemiluminescent substrate is then added, and the light signal, which is proportional to PARP1 activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

Visualizing PARP1 Inhibition

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

PARP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation & PARylation cluster_2 DNA Repair cluster_3 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR PAR Chains PARP1->PAR PARylation NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER facilitates BER->DNA_SSB repairs PARP_Inhibitor PARP Inhibitor (e.g., 5-AIQ) PARP_Inhibitor->PARP1 Inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism of PARP inhibitors.

Experimental_Workflow Start Start: PARP1 Enzymatic Assay Step1 Coat 96-well plate with histones Start->Step1 Step2 Add activated DNA, PARP1 enzyme, and serially diluted inhibitor Step1->Step2 Step3 Initiate reaction with biotinylated NAD+ and incubate Step2->Step3 Step4 Add Streptavidin-HRP and chemiluminescent substrate Step3->Step4 Step5 Measure luminescence Step4->Step5 Step6 Data Analysis: Plot % inhibition vs. log[inhibitor] Step5->Step6 End Determine IC50 Value Step6->End

Caption: A typical experimental workflow for a chemiluminescent PARP1 inhibition assay.

Inhibitor_Comparison cluster_potency Potency (IC50) cluster_mechanism Primary Mechanism Inhibitors PARP Inhibitors High_Potency High (Talazoparib) Inhibitors->High_Potency e.g. Moderate_Potency Moderate (Olaparib, Veliparib) Inhibitors->Moderate_Potency e.g. Lower_Potency Lower (5-AIQ) Inhibitors->Lower_Potency e.g. PARP_Trapping PARP Trapping High_Potency->PARP_Trapping strong Catalytic_Inhibition Catalytic Inhibition Moderate_Potency->Catalytic_Inhibition primary Lower_Potency->Catalytic_Inhibition primary

Caption: Logical comparison of PARP inhibitors based on potency and primary mechanism of action.

Conclusion

5-Aminoisoquinolin-1-one is a PARP inhibitor with moderate in vitro potency against PARP1. While not as potent as clinically approved inhibitors like Talazoparib, its water-soluble nature and in vivo activity make it a valuable research tool for studying the roles of PARPs in various diseases.[1][9] Further research with standardized assays is necessary for a direct and comprehensive comparison of its inhibitory profile against other PARP inhibitors.

References

Comparative Analysis of PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of prominent PARP inhibitors, focusing on their mechanism of action, inhibitory potency, and supporting experimental data. While specific data for 5-Acetamidoisoquinoline as a PARP inhibitor is not publicly available, this guide provides a comprehensive overview of the field, including an analysis of the broader class of isoquinoline-based inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer therapy, PARP inhibitors have emerged as a successful class of targeted drugs, exploiting the concept of synthetic lethality. In tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These unresolved DSBs cannot be efficiently repaired in HR-deficient cells, resulting in cell death.

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, preventing the dissociation of the PARP enzyme from the site of DNA damage. This trapping can be even more cytotoxic than the mere inhibition of PARP's enzymatic activity, as the trapped PARP-DNA complexes can themselves be toxic lesions that interfere with DNA replication and transcription.

This guide provides a comparative analysis of several key PARP inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparison of Leading PARP Inhibitors

While specific experimental data for this compound as a PARP inhibitor is not available in the public domain, a comparison of the well-established and clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—provides valuable insights into the key characteristics that define their efficacy and clinical application.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these leading PARP inhibitors against PARP1 and PARP2 enzymes. These values are indicative of the drug's potency in inhibiting the catalytic activity of the PARP enzymes in biochemical assays.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib~1-5~1-2[1]
Rucaparib~1.4~0.17
Niraparib~3.8~2.1[1]
Talazoparib~0.57-

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant PARP enzymes.

PARP Trapping Efficiency

The ability to trap PARP on DNA is a critical determinant of the cytotoxic potential of PARP inhibitors. The following table provides a qualitative comparison of the PARP trapping potency of the selected inhibitors.

InhibitorRelative PARP Trapping PotencyReference(s)
TalazoparibVery High
NiraparibHigh
RucaparibModerate to High
OlaparibModerate

The Isoquinoline Scaffold in PARP Inhibition

While data on this compound is scarce, the isoquinoline core is a recognized pharmacophore in the development of PARP inhibitors. Research into isoquinoline derivatives has revealed compounds with significant PARP inhibitory activity. For instance, 5-Aminoisoquinoline (5-AIQ) is known as a potent and selective inhibitor of PARP-1. Conversely, studies on 5-Benzamidoisoquinolin-1-ones have demonstrated selectivity towards PARP-2. This suggests that modifications at the 5-position of the isoquinoline ring system can be crucial in determining both the potency and isoform selectivity of these inhibitors. The exploration of different substituents at this position, such as an acetamido group, represents a logical step in the structure-activity relationship (SAR) studies for optimizing PARP inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of PARP inhibition and the experimental procedures used for their evaluation, the following diagrams are provided in DOT language for Graphviz.

PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_0 DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_2->PAR_synthesis catalyzes Repair_proteins Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR_synthesis->Repair_proteins facilitates SSB_Repair SSB Repair Repair_proteins->SSB_Repair leads to DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation leads to HR_Proficient Homologous Recombination (HR-Proficient) DSB_Formation->HR_Proficient repaired by HR_Deficient Defective Homologous Recombination (HR-Deficient) (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_2 inhibits & traps

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based PARP Inhibition Assay (Cellular Potency) Enzymatic_Assay->Cell_Based_Assay informs PARP_Trapping_Assay PARP Trapping Assay (Trapping Efficiency) Cell_Based_Assay->PARP_Trapping_Assay Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA mutant vs. wild-type cells) Cell_Based_Assay->Cell_Viability_Assay Xenograft_Model Tumor Xenograft Models (e.g., BRCA mutant tumors) Cell_Viability_Assay->Xenograft_Model leads to Efficacy_Toxicity Efficacy and Toxicity Assessment Xenograft_Model->Efficacy_Toxicity Pharmacokinetics Pharmacokinetic Studies (ADME) Pharmacokinetics->Efficacy_Toxicity Pharmacodynamics Pharmacodynamic Studies (Target Engagement in Tumors) Pharmacodynamics->Efficacy_Toxicity

Caption: A typical workflow for the preclinical evaluation of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are generalized protocols for key experiments.

PARP1/2 Enzymatic Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against PARP1 and PARP2 enzymatic activity.

Principle: This assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP enzymes. The resulting biotinylated histones are detected by a streptavidin-conjugated fluorophore. Inhibition of PARP activity leads to a decrease in the fluorescent signal.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-Allophycocyanin (APC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and reference inhibitors

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Add the test compounds, assay buffer (for control wells), and recombinant PARP enzyme to the wells of the microplate.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of histone H1 and biotinylated NAD+.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing streptavidin-APC.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Immunofluorescence)

Objective: To assess the ability of a test compound to inhibit PARP activity within intact cells.

Principle: This assay measures the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage. Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PAR is then quantified by immunofluorescence using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Test compound and reference inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-PAR monoclonal antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or reference inhibitor for 1 hour.

  • Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 10 minutes).

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope or high-content imaging system.

  • Quantify the nuclear fluorescence intensity of the PAR signal.

  • Calculate the percent inhibition of PAR formation for each compound concentration and determine the cellular IC50 value.

Conclusion

The field of PARP inhibitors has matured significantly, with several potent and effective drugs now in clinical use. The comparison of leading inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib highlights the importance of both catalytic inhibition and PARP trapping in their therapeutic efficacy. While specific data for this compound remains elusive in the public domain, the isoquinoline scaffold continues to be a promising area for the development of novel PARP inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare new and existing PARP inhibitors, ultimately contributing to the advancement of this important class of cancer therapeutics.

References

A Comparative Analysis of Olaparib and Isoquinolinone-Based PARP Inhibitors in BRCA Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established PARP inhibitor, Olaparib, with the emerging class of 5-substituted isoquinolinone derivatives, which are under investigation for their potential as PARP inhibitors. This comparison is intended to inform researchers, scientists, and drug development professionals about the current landscape of PARP inhibition, focusing on their application in cancers with BRCA mutations. While Olaparib is a clinically approved drug with extensive supporting data, 5-acetamidoisoquinoline and its analogs represent a novel chemical space for PARP inhibitor development. Due to the limited public data on this compound as a direct PARP inhibitor, this guide will draw comparisons with representative compounds from the broader class of isoquinolinone-based PARP inhibitors.

Mechanism of Action: Targeting the Achilles' Heel of BRCA Mutant Cancers

The therapeutic efficacy of both Olaparib and isoquinolinone-based PARP inhibitors in BRCA mutant cells hinges on the principle of synthetic lethality.[1][2] Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a crucial pathway for repairing DNA double-strand breaks (DSBs).[3] These cells become heavily reliant on the base excision repair (BER) pathway, where Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role, to repair single-strand breaks (SSBs).[4]

Olaparib , a potent inhibitor of PARP1 and PARP2, exploits this dependency.[5] By inhibiting PARP's catalytic activity, Olaparib prevents the repair of SSBs.[5] These unrepaired SSBs accumulate and, during DNA replication, lead to the formation of toxic DSBs.[1] In HR-deficient BRCA mutant cells, these DSBs cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][6] A key aspect of Olaparib's mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[7][8] This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the drug's anti-tumor activity.[8][9]

Isoquinolinone-based PARP inhibitors are being developed with a similar goal of inducing synthetic lethality. Research has shown that derivatives of isoquinolinone can inhibit the catalytic activity of PARP enzymes.[10][11] While some isoquinolinone derivatives have shown potent inhibition of PARP-1, others have demonstrated selectivity towards PARP-2.[10] The therapeutic hypothesis is that by inhibiting PARP, these compounds will, like Olaparib, lead to an accumulation of DNA damage that is particularly lethal to BRCA-deficient cancer cells. The extent to which these compounds induce PARP trapping is an active area of investigation and a critical determinant of their potential efficacy.

Synthetic_Lethality_in_BRCA_Mutant_Cells Signaling Pathway: Synthetic Lethality with PARP Inhibition in BRCA Mutant Cells cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_BRCA_Mutant_Cell BRCA Mutant Cell cluster_PARP_Inhibition With PARP Inhibitor (Olaparib / Isoquinolinone) DNA_Damage_N DNA Single-Strand Break PARP_N PARP DNA_Damage_N->PARP_N activates BER_N Base Excision Repair PARP_N->BER_N mediates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HR_N Homologous Recombination HR_N->Cell_Survival_N ensures DNA_Damage_DSB_N DNA Double-Strand Break DNA_Damage_DSB_N->HR_N DNA_Damage_B DNA Single-Strand Break PARP_B PARP DNA_Damage_B->PARP_B activates BER_B Base Excision Repair PARP_B->BER_B mediates PARP_trapping PARP Trapping PARP_B->PARP_trapping Replication_Fork_Collapse Replication Fork Collapse BER_B->Replication_Fork_Collapse is blocked, leading to HR_B Homologous Recombination (Defective) DSB_Accumulation_B DSB Accumulation HR_B->DSB_Accumulation_B cannot repair Apoptosis_B Apoptosis DSB_Accumulation_B->Apoptosis_B PARPi PARP Inhibitor PARPi->PARP_B inhibits & traps Replication_Fork_Collapse->DSB_Accumulation_B

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA mutant cells.

Comparative Performance Data

The following tables summarize the available quantitative data for Olaparib and representative isoquinolinone-based PARP inhibitors. It is important to note that the data for isoquinolinone derivatives are from preclinical studies and may not be directly comparable to the extensive clinical data available for Olaparib.

Table 1: In Vitro PARP Inhibition

CompoundTarget(s)IC50 (nM) - PARP-1IC50 (nM) - PARP-2Reference
Olaparib PARP-1, PARP-21-51-5[8]
BYK204165 (Isoquinolindione) PARP-1 selective454200[12]
NMS-P914 (Isoquinolinone) PARP-1, PARP-3~1>100 (for PARP-2)[11]
NMS-P648 (Isoquinolinone) PARP-1, PARP-3~1>100 (for PARP-2)[11]

Table 2: Cytotoxicity in BRCA Mutant and Other Cancer Cell Lines

CompoundCell LineBRCA StatusIC50 (µM)Reference
Olaparib MDA-MB-436BRCA1 mutant~10[9]
Olaparib SUM149PTBRCA1 mutant~1[9]
Olaparib Capan-1BRCA2 mutant~0.01[9]
NMS-P914 (Isoquinolinone) MDA-MB-436BRCA1 mutant< 0.1[11]
NMS-P648 (Isoquinolinone) MDA-MB-436BRCA1 mutant< 0.1[11]

Table 3: Clinical Efficacy of Olaparib in BRCA Mutant Cancers

Trial NameCancer TypeTreatment SettingPrimary EndpointResultReference
SOLO-1 Advanced Ovarian CancerFirst-line maintenanceProgression-Free Survival (PFS)70% reduction in risk of progression or death[13][14][15][16]
OlympiA Early Breast CancerAdjuvantInvasive Disease-Free Survival (IDFS)35% reduction in risk of cancer recurrence[17][18]
OlympiAD Metastatic Breast CancerMonotherapyProgression-Free Survival (PFS)Improved PFS by 2.8 months vs. chemotherapy[19]
LUCY Metastatic Breast CancerReal-world evidenceProgression-Free Survival (PFS)Median PFS of 8.18 months[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PARP inhibitors.

In Vitro PARP Activity Assay

This assay quantifies the enzymatic activity of PARP in the presence of an inhibitor.

PARP_Activity_Assay_Workflow Experimental Workflow: In Vitro PARP Activity Assay Start Start Plate_Coating Coat 96-well plate with histones Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Reagent_Addition Add PARP enzyme, biotinylated NAD+, and inhibitor (test compound or Olaparib) Blocking->Reagent_Addition Incubation Incubate to allow PARylation Reagent_Addition->Incubation Detection Add Streptavidin-HRP and substrate Incubation->Detection Measurement Measure colorimetric or chemiluminescent signal Detection->Measurement Data_Analysis Calculate % inhibition and IC50 values Measurement->Data_Analysis End End Data_Analysis->End PARP_Trapping_Assay_Workflow Experimental Workflow: PARP Trapping Assay Start Start Cell_Treatment Treat cells with PARP inhibitor and a DNA damaging agent (optional) Start->Cell_Treatment Cell_Lysis Lyse cells and fractionate chromatin Cell_Treatment->Cell_Lysis Immunoblotting Perform immunoblotting for PARP-1/2 in the chromatin-bound fraction Cell_Lysis->Immunoblotting Quantification Quantify the amount of trapped PARP Immunoblotting->Quantification End End Quantification->End

References

In-Vivo Efficacy of 5-Acetamidoisoquinoline and Other PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on providing a framework for evaluating compounds like 5-Acetamidoisoquinoline. Currently, there is no publicly available in-vivo anti-tumor efficacy data specifically for this compound. Therefore, this guide presents data from its close structural analog, 5-aminoisoquinoline (5-AIQ), and other isoquinolinone-based PARP inhibitors, alongside comprehensive data from clinically approved PARP inhibitors such as Olaparib, Niraparib, and Talazoparib. This comparative approach allows for an objective assessment of the potential performance of novel isoquinoline-based PARP inhibitors.

Comparative In-Vivo Efficacy of PARP Inhibitors

The following tables summarize the in-vivo anti-tumor efficacy of various PARP inhibitors in different xenograft models. This data is crucial for comparing the potency and therapeutic potential of these compounds.

Table 1: In-Vivo Efficacy of Isoquinolinone-Based PARP Inhibitors

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Compound 34 MDA-MB-436 (Breast Cancer)Not SpecifiedRemarkable antitumor efficacy as a single agent[1]
5-Aminoisoquinoline (5-AIQ) Rodent Model of Lung InjuryNot SpecifiedReduced lung injury and neutrophil recruitment[2]
NU1025 L1210 (Leukemia)Not SpecifiedPotentiated cytotoxicity of DNA-damaging agents[3][4]

Note: Specific TGI percentages for Compound 34 and NU1025 in anti-tumor studies were not detailed in the provided search results. The data for 5-AIQ is from a non-cancer inflammation model but demonstrates in-vivo activity.

Table 2: In-Vivo Efficacy of Clinically Approved PARP Inhibitors

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Olaparib BRCA2-mutated Ovarian Cancer XenograftNot SpecifiedSignificantly inhibited tumor growth[1][5]
Olaparib Hepatoblastoma PDXNot Specified>50% tumor growth inhibition at day 17[6]
Niraparib MDA-MB-436 (BRCAmut)75 mg/kg dailyTumor regression[7]
Niraparib OVC134 (BRCAwt) Ovarian PDX60 mg/kg daily (dose reduced)64% TGI[8]
Niraparib Capan-1 (BRCA2mut) Intracranial45 mg/kg daily62% TGI[8]
Talazoparib BRCA1-deficient Breast Cancer XenograftTwice daily dosingComplete tumor growth inhibition[5]
Talazoparib SCLC PDX (in combination with IR)0.2 mg/kgCaused tumor growth inhibition[9][10]
Talazoparib High-Grade Serous Ovarian CancerNot Specified64% TGI (Nanoformulation)[11]

Signaling Pathway and Experimental Workflow

Understanding the underlying mechanism of action and the experimental procedures used to generate efficacy data is critical for interpreting the results.

PARP Signaling Pathway in DNA Repair

PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. When a PARP inhibitor is present, these SSBs are not efficiently repaired, leading to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition cluster_2 Homologous Recombination (HR) Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates PARP_Inhibitor This compound (or other PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse leads to DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation results in Cell_Death Apoptosis / Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death induces HR_Repair Homologous Recombination Repair DSB_Formation->HR_Repair activates HR_Repair->DSB_Formation repairs BRCA1_2 BRCA1/2 BRCA1_2->HR_Repair essential for

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Typical In-Vivo Efficacy Study Workflow

The following diagram outlines a standard workflow for assessing the in-vivo efficacy of a PARP inhibitor in a xenograft mouse model.

In_Vivo_Workflow start Start: Cell Line Selection (e.g., BRCA-mutant) tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, Drug) tumor_growth->randomization treatment Drug Administration (Oral Gavage, IP Injection) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met (Tumor size, Study duration) monitoring->endpoint data_collection Tissue Collection (Tumor, Blood, Organs) endpoint->data_collection analysis Data Analysis (TGI, Biomarkers, Toxicity) data_collection->analysis end End: Efficacy & Safety Profile analysis->end

Caption: A generalized workflow for in-vivo efficacy studies of PARP inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and accurate interpretation of in-vivo efficacy studies.

Xenograft Model Establishment and Drug Treatment
  • Cell Lines and Animal Models:

    • Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutated or wild-type) are selected.

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation:

    • Cancer cells are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound, positive control).

  • Drug Administration:

    • The test compound (e.g., this compound) and control substances are formulated in an appropriate vehicle.

    • The treatment is administered according to a predefined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). Dosing is typically based on the animal's body weight (e.g., mg/kg).

  • Efficacy and Toxicity Assessment:

    • Tumor volume and body weight are monitored throughout the study.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Clinical signs of toxicity are also observed and recorded.

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, tumors and other tissues can be collected for further analysis.

    • Immunohistochemistry (IHC) can be performed to assess biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Western blotting can be used to measure the levels of proteins in the DNA damage response pathway.

This comprehensive guide provides a basis for understanding and comparing the in-vivo efficacy of PARP inhibitors. While direct data for this compound is not yet available, the provided information on analogous compounds and established drugs offers a valuable framework for future preclinical evaluation and development.

References

A Comparative Guide to the Cellular Uptake of PARP Inhibitors: Evaluating Alternatives to 5-Acetamidoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cellular uptake of established Poly (ADP-ribose) polymerase (PARP) inhibitors provides a framework for understanding the potential intracellular accumulation of 5-Acetamidoisoquinoline, a putative member of this inhibitor class. Due to a lack of specific experimental data on the cellular uptake of this compound, this guide focuses on the well-characterized PARP inhibitors Olaparib, Veliparib, and Talazoparib. These compounds serve as essential benchmarks for researchers and drug development professionals investigating novel PARP inhibitors.

The efficacy of PARP inhibitors is intrinsically linked to their ability to reach their intracellular target, the PARP enzymes, and exert their therapeutic effect through a mechanism known as "PARP trapping."[1][2] This process involves the inhibitor binding to the PARP enzyme on the DNA, preventing its dissociation and leading to the accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks in cancer cells with deficient DNA repair pathways.[3] Therefore, quantifying the cellular uptake and intracellular concentration of these inhibitors is paramount for predicting their potency and clinical effectiveness.

Comparison of Cellular Uptake of Established PARP Inhibitors

The cellular accumulation of PARP inhibitors can be influenced by various factors, including their physicochemical properties and interactions with cellular transport mechanisms. The following table summarizes available data on the cellular uptake of Olaparib, Veliparib, and Talazoparib.

Compound Cell Line(s) Method of Quantification Key Findings on Cellular Uptake
Olaparib SUM1315 (Breast Cancer)HPLC-UV-DADIntracellular concentrations were quantifiable within the range of 200-2000 ng/mL, with significant differences observed between 1 and 3-hour incubations.[4][5]
Veliparib Various solid tumorsPharmacokinetic studiesVeliparib exhibits good oral bioavailability with peak absorption between 0.5 and 1.5 hours.[6]
Talazoparib Drug-resistant cancer cell linesFluorescence MicroscopyHigh intracellular uptake was visualized, showing strong fluorescence intensity.[3]

Experimental Protocols for Measuring Cellular Uptake

Accurate quantification of intracellular drug concentration is crucial for understanding the pharmacodynamics of PARP inhibitors. Below are detailed methodologies for three common techniques used to assess cellular uptake.

Method 1: High-Performance Liquid Chromatography (HPLC) for Olaparib Quantification

This protocol describes the quantification of intracellular Olaparib in cancer cells using HPLC with UV detection.[4][5]

1. Cell Culture and Treatment:

  • Seed cells (e.g., SUM1315 breast cancer cells) in 6-well plates and grow to 80-90% confluency.
  • Treat cells with the desired concentration of Olaparib for the specified incubation time (e.g., 1 and 3 hours).

2. Sample Preparation:

  • Following incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding a specific volume of a precipitation solvent (e.g., acetonitrile) to each well.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
  • Carefully collect the supernatant for HPLC analysis.

3. HPLC Analysis:

  • Column: Nova-Pak® C18 column (150 × 3.9 mm, 4 μm).[5]
  • Mobile Phase: A gradient of acetonitrile and ultra-pure water.[5]
  • Flow Rate: 1.2 mL/min.[5]
  • Injection Volume: 5 μL.[5]
  • Detection: UV detection at 254 nm. A diode array detector can be used to ensure peak purity.[4][5]
  • Quantification: Generate a standard curve using known concentrations of Olaparib to determine the intracellular concentration in the samples.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Talazoparib Quantification

This protocol outlines a sensitive method for quantifying intracellular Talazoparib.[7]

1. Cell Culture and Treatment:

  • Culture cells in appropriate multi-well plates to the desired density.
  • Incubate cells with Talazoparib at the chosen concentration and for the desired duration.

2. Sample Preparation:

  • After treatment, wash the cells with ice-cold PBS to remove any extracellular compound.
  • Lyse the cells and extract the drug using a suitable organic solvent.
  • Incorporate an internal standard (e.g., Lapatinib) to improve accuracy.[7]
  • Centrifuge the samples to pellet cellular debris and collect the supernatant.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column with an isocratic mobile phase (e.g., a mixture of ammonium formate buffer and an organic solvent).[7]
  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Talazoparib and the internal standard.
  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Talazoparib to the internal standard against the concentration of the standards.

Method 3: Fluorescence Microscopy for Qualitative and Semi-Quantitative Uptake

This method allows for the visualization of the cellular uptake and subcellular localization of PARP inhibitors.[8][9]

1. Cell Preparation:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with a fluorescently labeled PARP inhibitor or a compound with intrinsic fluorescence for the desired time.

2. Staining and Fixation:

  • Wash the cells with PBS.
  • If desired, stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) and/or the cell membrane with a fluorescent marker (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).[8]
  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
  • Wash the cells again with PBS.

3. Imaging:

  • Mount the coverslips onto microscope slides using an antifade mounting medium.
  • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.

4. Image Analysis:

  • Qualitatively assess the localization of the fluorescent signal within the cells (e.g., cytoplasm, nucleus).
  • For semi-quantitative analysis, measure the mean fluorescence intensity per cell or within specific subcellular compartments using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibitor SSB Single-Strand Break PARP PARP Enzyme SSB->PARP recruits PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes PARPi This compound (or alternative PARPi) PARP->PARPi inhibited by Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates PARP_Trapping PARP Trapping PARPi->PARP_Trapping induces DSB Double-Strand Break (at replication fork) PARP_Trapping->DSB leads to Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Figure 1. Mechanism of action of PARP inhibitors leading to cell death in homologous recombination (HR) deficient cells.

Cellular_Uptake_Workflow cluster_methods Quantification Methods Start Start: Seed Cells Incubate Incubate with PARP Inhibitor Start->Incubate Wash Wash with ice-cold PBS Incubate->Wash HPLC Cell Lysis & Protein Precipitation (HPLC/LC-MS/MS) Wash->HPLC Microscopy Fixation & Staining (Fluorescence Microscopy) Wash->Microscopy Analyze_HPLC Analyze Supernatant HPLC->Analyze_HPLC Analyze_Microscopy Image Acquisition & Analysis Microscopy->Analyze_Microscopy

Figure 2. General experimental workflow for quantifying the cellular uptake of PARP inhibitors.

References

Verifying Target Engagement of 5-Acetamidoisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the drug discovery pipeline, confirming that a compound interacts with its intended molecular target within a cellular environment. This guide provides a comparative overview of methodologies to verify the target engagement of 5-Acetamidoisoquinoline, a known inhibitor of Poly(ADP-ribose) polymerase (PARP). The function of PARP enzymes, particularly PARP1 and PARP2, is essential for the repair of DNA single-strand breaks (SSBs).[1][2] Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[2][3]

This guide will compare several key techniques used to measure the direct and indirect engagement of this compound and other PARP inhibitors with their target.

Comparative Analysis of Target Engagement Methods

Effective validation of PARP engagement requires a multi-faceted approach, combining biophysical methods to confirm direct binding with functional assays to measure the downstream consequences of this interaction. The table below summarizes key methods and their applicability.

Method Principle Measures Throughput Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.Direct Target BindingLow to HighMeasures engagement in intact cells; no compound modification needed.[4][5][6]Requires specific antibodies; optimization of heat shock conditions is necessary.
NanoBRET™ Target Engagement Assay Measures compound binding in live cells via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Direct Target Binding & AffinityHighReal-time measurement in live cells; high sensitivity.[4][7]Requires genetic modification of cells to express the fusion protein.
Western Blot / Immunofluorescence Antibody-based detection of Poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.Downstream Functional EffectLow to MediumDirectly measures inhibition of PARP's catalytic activity; provides spatial information (IF).[4][8]Indirect measure of engagement; semi-quantitative.
Biochemical (Enzymatic) Assays In vitro measurement of PARP catalytic activity using purified enzyme and substrates (e.g., NAD+).Catalytic Inhibition (IC50)HighAllows for precise determination of IC50 values; useful for initial screening.[1][2]Lacks cellular context (e.g., cell permeability, off-target effects).
PARP Trapping Assays Measures the ability of an inhibitor to stabilize the PARP-DNA complex.PARP Trapping PotencyMediumMeasures a key cytotoxic mechanism of some PARP inhibitors.[2][9]In vitro format may not fully recapitulate cellular trapping.
In Vivo Imaging (e.g., PET) Uses radiolabeled tracers that bind to PARP to non-invasively quantify target occupancy in a living organism.In Vivo Target OccupancyLowProvides direct, real-time evidence of target engagement in a whole organism.[10][11][12]Requires specialized tracers and imaging equipment; complex and costly.

Key Experimental Protocols

Below are detailed methodologies for cornerstone experiments used to validate this compound's engagement with PARP1.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm direct target binding in a cellular context.[4] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound form.[5][6][13]

Protocol:

  • Cell Treatment: Culture cells to desired confluency and treat with this compound or a vehicle control for a specified time.

  • Heating: Harvest and resuspend cells in a buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated PARP1) from the precipitated proteins by centrifugation.[4]

  • Quantification: Analyze the amount of soluble PARP1 in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble PARP1 against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[4]

Western Blot for PARP Activity (PARylation)

This method provides functional evidence of target engagement by measuring the inhibition of PARP's enzymatic activity. Upon DNA damage, PARP synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. An effective inhibitor will reduce this PARylation.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 10 minutes) to stimulate PARP activity.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them to collect the protein lysate.[4]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][8]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes pan-ADP-ribose chains.[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[8]

  • Detection: Visualize the protein bands using a chemiluminescent substrate. A dose-dependent decrease in the PAR signal indicates inhibition of PARP activity. Normalize the signal to a loading control like GAPDH or β-actin.[8]

Visualizations

Signaling and Experimental Workflows

PARP_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex DNA Repair Proteins (BER) PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 binds & inhibits CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_result Expected Result A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate (Centrifugation) C->D E 5. Quantify Soluble Target Protein (Western Blot) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temp) E->F Result Stabilized Protein (Inhibitor-Treated) Shows Higher Thermal Melting Point F->Result indicates engagement

References

A Comparative Guide to the Experimental Reproducibility of 5-Acetamidoisoquinoline and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data and methodologies related to 5-Acetamidoisoquinoline and other prominent Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct studies on the experimental reproducibility of this compound are not extensively available in public literature, this document aims to establish a framework for its evaluation by comparing its expected performance with well-characterized alternatives. The focus is on providing standardized experimental protocols and comparative data to ensure that future studies can be conducted in a reproducible manner.

As a member of the isoquinoline family, this compound is investigated for its potential as a PARP inhibitor. A closely related compound, 5-Aminoisoquinolin-1-one (5-AIQ), has been shown to be a water-soluble inhibitor of PARPs.[1] This guide will therefore use available data on 5-AIQ as a proxy for this compound and compare it with leading PARP inhibitors.

Data Presentation: Comparative Inhibitory and Cytotoxic Activity

The following tables summarize the inhibitory potency of various PARP inhibitors against PARP1 and PARP2 enzymes and their cytotoxic effects on different cancer cell lines. These quantitative data are essential for comparing the efficacy of these compounds.

Table 1: In Vitro Inhibitory Activity of PARP Inhibitors against PARP1 and PARP2

CompoundTargetIC50 / Ki (nM)Reference
5-Aminoisoquinolin-1-one (5-AIQ)PARP-1240[1]
OlaparibPARP15[2][3]
PARP21[2][3]
TalazoparibPARP10.57[4]
NiraparibPARP12.8[5]
PARP20.6[5]
RucaparibPARP11.4 (Ki)[6]
PARP20.17 (Ki)[6]
VeliparibPARP15.2 (Ki)[7]
PARP22.9 (Ki)[7]

Table 2: Cytotoxic Activity (IC50) of PARP Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[8][9]
PEO1Ovarian CancerBRCA2 mutant0.004[8]
TalazoparibMDA-MB-436Breast CancerBRCA1 mutant0.13[9]
MM134Breast Cancer (ILC)Not Specified0.038[10]
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487[11]
UWB1.289Ovarian CancerBRCA1 mutant21.34[11]
RucaparibMDA-MB-436Breast CancerBRCA1 mutant2.3[9]
COLO704Ovarian CancerNot Specified2.5[12]
VeliparibA549Lung CancerNot Specified133.5[13]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for key assays are provided below.

PARP Inhibition Assay (Cell-Free Fluorometric Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PARP enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Europium-labeled anti-biotin antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Add 40 µL of diluted PARP enzyme to each well of a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (in DMSO) to the wells. Include a DMSO-only control.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Initiate the reaction by adding a mixture of biotinylated NAD+ and histone H1.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a PARP inhibitor such as 1.5 mM benzamide.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated histones to bind.

  • Wash the plate to remove unbound reagents.

  • Add a Europium-labeled anti-biotin antibody and incubate for 60 minutes.

  • After a final wash, add an enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of PARP inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, PEO1)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate for the desired exposure time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[14]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with PARP inhibitors.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the PARP inhibitor for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[15]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[15][16]

  • Incubate in the dark at room temperature for 30 minutes.[15]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP_trapping PARP1 Trapping PARP1->PARP_trapping leads to Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment SSB_Repair SSB Repair Repair_recruitment->SSB_Repair PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits SSB_accumulation SSB Accumulation PARP_trapping->SSB_accumulation Replication_fork_collapse Replication Fork Collapse SSB_accumulation->Replication_fork_collapse during replication DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficient cells HR_deficiency Homologous Recombination Deficiency (BRCA-/-)

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serially diluted PARP inhibitor incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and plot dose-response curve read_absorbance->analyze_data end Determine IC50 analyze_data->end

Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor using the MTT assay.

Cell_Cycle_Workflow cluster_cell_cycle Cell Cycle Analysis Workflow start_cc Start treat_cells Treat cells with PARP inhibitor start_cc->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze on flow cytometer stain_cells->flow_cytometry data_analysis Determine cell cycle distribution (G1, S, G2/M) flow_cytometry->data_analysis end_cc End data_analysis->end_cc

Caption: Workflow for analyzing cell cycle distribution in response to a PARP inhibitor.

References

A Head-to-Head Comparison of 5-Acetamidoisoquinoline Analogues as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-acetamidoisoquinoline analogues as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair and a key target in oncology. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support researchers in drug discovery and development.

Introduction to this compound Analogues as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These unrepaired SSBs are converted to lethal double-strand breaks during DNA replication, leading to cell death through a mechanism known as synthetic lethality.

The isoquinolinone scaffold has been a fertile ground for the development of potent PARP inhibitors. The this compound core, in particular, has been explored for its potential to yield potent and selective inhibitors. This guide focuses on a comparative analysis of analogues based on this scaffold, evaluating their enzymatic inhibitory activity and cellular effects.

Quantitative Comparison of this compound Analogues

The following tables summarize the in vitro inhibitory activity of a series of 5-substituted isoquinolin-1(2H)-one analogues against PARP1 and PARP2. While direct head-to-head data for a comprehensive set of this compound analogues is limited in publicly available literature, the data presented for closely related 5-benzamidoisoquinolin-1-ones and other 5-substituted analogues provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity of 5-Substituted Isoquinolin-1(2H)-one Analogues

Compound IDR Group at 5-positionPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity (PARP1/PARP2)
1 -NHCO-Ph0.420.0459.3
2 -BrNot specifiedNot specifiedPotent inhibitor
3 -INot specifiedNot specifiedPotent inhibitor
4 -NHCO-(4-MeO-Ph)0.380.0429.0
5 -NHCO-(4-F-Ph)0.350.0389.2

Data for compounds 1, 4, and 5 are derived from a study on 5-benzamidoisoquinolin-1-ones as isoform-selective inhibitors of PARP-2.[1] Data for compounds 2 and 3 are based on a preliminary screen where they were identified as potent PARP inhibitors.[2]

Table 2: Cytotoxicity of Selected PARP Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
OlaparibMDA-MB-436Breast CancerBRCA1 mutant8.90
Compound 5 (Quinoxaline derivative) MDA-MB-436Breast CancerBRCA1 mutant2.57
OlaparibHCC1937Breast CancerBRCA1 mutantSimilar to Olaparib
Compound 16l (Thieno[3,4-d]imidazole-4-carboxamide derivative) HCC1937Breast CancerBRCA1 mutantSimilar to Olaparib

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for evaluating PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 in vitro.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Test compounds (this compound analogues) dissolved in DMSO

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Serial dilutions of the test compounds are prepared in PARP assay buffer and added to the wells. A vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib) are also included.

  • Enzyme Reaction: A reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer is prepared and added to each well to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for the PARylation of histones.

  • Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP conjugate is then added to each well and incubated for 30 minutes at room temperature.

  • Signal Development: After another wash step, the colorimetric HRP substrate is added to each well. The reaction is allowed to develop for 15-30 minutes.

  • Measurement: The reaction is stopped by adding the stop solution, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][5][6]

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the this compound analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA-proficient MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (this compound analogues) dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[7][8][9][10]

Visualizations

The following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP1 Activation cluster_1 DNA Repair Recruitment cluster_2 Inhibition by this compound Analogue DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PARP1_activated Auto-PARylated PARP1 PARP1->PARP1_activated catalyzes NAD NAD+ NAD->PARP1_activated substrate PAR Poly(ADP-ribose) Chains Repair_Complex XRCC1, LIG3, PNKP, POLB PARP1_activated->Repair_Complex recruits XRCC1 XRCC1 LIG3 DNA Ligase III PNKP PNKP POLB DNA Polymerase β Repair SSB Repair Repair_Complex->Repair mediates Inhibitor This compound Analogue Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling Pathway in Single-Strand Break Repair and its Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of this compound Analogue Library PARP_Assay PARP1 Enzymatic Assay Synthesis->PARP_Assay Cell_Culture Culture Cancer Cell Lines (e.g., BRCA-mutant and WT) IC50_determination Determine PARP1 IC50 PARP_Assay->IC50_determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_determination->SAR_Analysis Cytotoxicity_Assay MTT/Cell Viability Assay Cell_Culture->Cytotoxicity_Assay Cell_IC50 Determine Cytotoxic IC50 Cytotoxicity_Assay->Cell_IC50 Cell_IC50->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for the Evaluation of this compound Analogues.

References

A Researcher's Guide to PARP Inhibitor Dose-Response Analysis: A Comparative Look at 5-Acetamidoisoquinoline and Clinically Approved Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the dose-response relationship of enzyme inhibitors is fundamental to evaluating their therapeutic potential. This guide provides a statistical and methodological comparison of Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the chemical class represented by 5-Acetamidoisoquinoline and its clinically advanced alternatives.

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2] By inhibiting PARP1, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[3]

While this compound is recognized as a PARP inhibitor, specific public domain data on its half-maximal inhibitory concentration (IC50) is limited. Therefore, this guide uses it as a reference compound for the isoquinoline chemical class and provides a comparative analysis against well-characterized, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Comparative Analysis of PARP Inhibitor Potency

The potency of a PARP inhibitor is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity or cell viability. These values can vary significantly based on the assay type and the genetic background of the cell line used.[4] The following table summarizes the IC50 values for several key PARP inhibitors across various cancer cell lines, providing a benchmark for their comparative efficacy.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
Olaparib MDA-MB-436Breast CancerBRCA1 mutant4.7[5]
HCC1937Breast CancerBRCA1 mutant~96[5]
PEO1Ovarian CancerBRCA2 mutant0.004[4]
Rucaparib MDA-MB-436Breast CancerBRCA1 mutant2.3[5]
HCC1806Breast CancerNot Specified~0.9[5]
Niraparib MDA-MB-436Breast CancerBRCA1 mutant3.2[5]
HCC70Breast CancerNot Specified4[5]
Talazoparib MDA-MB-436Breast CancerBRCA1 mutant0.018[5]
BT549Breast CancerNot Specified0.3[5]

Visualizing Key Pathways and Processes

To better understand the context of these dose-response relationships, the following diagrams illustrate the PARP1 signaling pathway and the general workflow for determining inhibitor potency.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses Replication_Fork_Stall Replication Fork Stall DNA_SSB->Replication_Fork_Stall leads to PAR_synthesis Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR_synthesis catalyzes PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III) PAR_synthesis->Recruitment signals SSB_Repair SSB Repair Recruitment->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 inhibits & traps DSB_Formation Double-Strand Break (DSB) Replication_Fork_Stall->DSB_Formation causes Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death induces

PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

IC50_Workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells into 96-Well Plate culture->seed treat Treat Cells with Inhibitor Dilutions seed->treat prepare_dilutions Prepare Serial Dilutions of PARP Inhibitor prepare_dilutions->treat incubate Incubate for 48-72 hours treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance or Luminescence viability_assay->measure plot Normalize Data and Plot Dose-Response Curve measure->plot calculate Calculate IC50 Value (Non-linear Regression) plot->calculate end_node End calculate->end_node

Generalized experimental workflow for determining IC50 values.

Experimental Protocols

Accurate and reproducible dose-response data is contingent on meticulous experimental execution. Below are detailed protocols for a PARP inhibition assay and a standard cell viability assay used to generate the comparative data.

Protocol 1: PARP Inhibition Enzymatic Assay (Fluorescence-Based)

This protocol measures the catalytic inhibition of recombinant PARP1 enzyme.

  • Reagent Preparation : Prepare serial dilutions of the PARP inhibitor (e.g., this compound, Olaparib) in the PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup : In a black 96-well plate, add the following components in order to a final volume of 50 µL:

    • PARP Assay Buffer

    • Activated DNA (e.g., 50 µg/mL final concentration)

    • NAD+ (e.g., 100 nM final concentration)

    • PARP inhibitor at the desired concentration.

  • Enzyme Addition : Initiate the reaction by adding recombinant PARP-1 enzyme. The optimal enzyme concentration should be predetermined to achieve approximately 70-80% NAD+ conversion in the no-inhibitor control.

  • Incubation : Incubate the plate on a shaker at room temperature for 90 minutes.

  • Reaction Termination : Stop the reaction by adding 45 µL of 100% formic acid to each well.

  • Signal Development : Develop the fluorescent signal according to the specific NAD+ quantification kit instructions. This often involves an enzymatic cycling reaction that produces a fluorescent product.

  • Data Acquisition : Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol determines the effect of PARP inhibitors on the viability of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MDA-MB-436) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the PARP inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or vehicle control (DMSO).

  • Incubation : Incubate the plate for 48 to 72 hours under standard cell culture conditions.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration by normalizing the absorbance readings to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[4]

References

Safety Operating Guide

Navigating the Proper Disposal of 5-Acetamidoisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the safe disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for 5-Acetamidoisoquinoline was not located in public databases. It is imperative for all personnel to obtain and thoroughly review the SDS for this compound from the chemical supplier before handling or disposing of this compound. The SDS will contain specific, critical information regarding hazards, handling, and disposal requirements.

For researchers and professionals in drug development, the responsible management and disposal of chemical compounds like this compound are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to proper disposal protocols minimizes risks to personnel and the ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) as determined by a thorough hazard assessment and the supplier-specific Safety Data Sheet. General best practices for handling chemical solids in a laboratory setting include:

  • Hand Protection: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step General Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Do not discharge this chemical into drains or the environment unless explicitly permitted by local regulations and confirmed by the SDS.

Step 1: Waste Identification and Collection

  • Characterize the Waste: Determine if the waste is contaminated with other substances. If so, these contaminants must also be considered in the disposal plan.

  • Containerize: Place waste this compound in a compatible, non-reactive, and sealable container.[2] For solid waste, the original manufacturer's container is often a suitable choice.[3]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Waste this compound," and any known hazard classifications (e.g., "Irritant," "Toxic").[1] Chemical formulas or abbreviations are not acceptable.[1]

Step 2: Segregation and Storage

  • Segregate Incompatibles: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials to prevent dangerous reactions.[4] For example, keep acidic waste separate from basic waste, and oxidizing agents away from organic materials.[4]

  • Satellite Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3]

Step 3: Arrange for Disposal

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material to minimize dust generation.

  • Clean-up: Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[5]

Quantitative Data

The specific quantitative data required for the safe disposal of this compound, such as reportable quantities or concentration limits for specific disposal routes, will be detailed in the manufacturer's Safety Data Sheet. The table below serves as a template for summarizing this critical information once the SDS is obtained.

Data PointValue & UnitsSource (SDS Section)
pH (of solution, if applicable)TBD9
Flash PointTBD9
Acute Toxicity (e.g., LD50)TBD11
Environmental Hazards (Aquatic Toxicity)TBD12
Reportable Quantity (RQ)TBD15

TBD: To Be Determined from the specific Safety Data Sheet for this compound.

Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal gen Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Place in a Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate Transport Safely saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa containment Use Secondary Containment saa->containment ehs Contact EH&S or Licensed Waste Contractor containment->ehs doc Complete Waste Disposal Documentation ehs->doc pickup Waste Collected for Approved Disposal doc->pickup spill Spill Occurs spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->container Collect Spill Debris as Hazardous Waste

Caption: General Workflow for Hazardous Chemical Waste Disposal.

This guide provides a foundational understanding of the necessary precautions and procedures for the proper disposal of this compound. Always prioritize safety and consult the official Safety Data Sheet and your institution's specific protocols before proceeding.

References

Essential Safety and Logistical Information for Handling 5-Acetamidoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Based on the data for 5-Aminoisoquinoline, 5-Acetamidoisoquinoline should be considered a potential irritant to the skin, eyes, and respiratory tract.[1][2] The toxicological properties have not been fully investigated, and therefore, it should be handled as a compound with unknown toxicity.[2]

Key Hazards:

  • Skin Irritant: May cause skin irritation upon contact.[1][2]

  • Eye Irritant: May cause serious eye irritation.[1][2]

  • Respiratory Irritant: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Assumed to be harmful if ingested, a common characteristic of related isoquinoline derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and a proper glove removal technique must be followed.To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing or dust generation.To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.To prevent inhalation of airborne particles.

Operational and Handling Plan

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated chemical storage cabinet.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated and clean set of spatulas and weighing boats.

  • Minimize the generation of dust.

3. Solution Preparation and Use:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions containing this compound within a chemical fume hood.

  • Avoid contact with skin and eyes.

Experimental Protocol: General Procedure for Use in a Laboratory Reaction

This protocol outlines a general workflow for using this compound in a typical laboratory synthesis.

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Don all required personal protective equipment as detailed in the table above.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Reagent Preparation:

    • In the fume hood, carefully weigh the required amount of this compound.

    • Slowly add the compound to the reaction vessel containing the chosen solvent.

  • Reaction:

    • Conduct the reaction within the fume hood, especially if heating or agitation is required, as this can increase the risk of exposure.

    • Monitor the reaction as per the specific experimental procedure.

  • Work-up and Purification:

    • Quench the reaction and perform any extractions or washes within the fume hood.

    • If purification is done via column chromatography, pack and run the column in the fume hood.

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Solid Waste Collect unreacted this compound and any contaminated solid materials (e.g., weighing boats, contaminated paper towels) in a designated, labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated Sharps Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass waste, or as directed by institutional policy.

All waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.[3][4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Glassware E->F G Segregate and Label Waste E->G F->G H Dispose of Waste via EHS G->H I Clean Work Area J Doff PPE I->J

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.